molecular formula C5H7NO3S B6600247 3-(methanesulfonylmethyl)-1,2-oxazole CAS No. 1849313-67-2

3-(methanesulfonylmethyl)-1,2-oxazole

Número de catálogo: B6600247
Número CAS: 1849313-67-2
Peso molecular: 161.18 g/mol
Clave InChI: JMZUEGDVHPWBLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Methanesulfonylmethyl)-1,2-oxazole is a chemical building block of significant interest in research and development, particularly for the synthesis of novel active molecules. As a hybrid structure featuring both a 1,2-oxazole ring and a methanesulfonylmethyl group, it serves as a key intermediate in medicinal chemistry and agrochemical science. In medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged scaffold found in various bioactive compounds and approved drugs, such as the COX-2 inhibitor valdecoxib . This heterocycle is frequently explored for its potential as a core structure in developing anti-inflammatory and immunosuppressive agents . The methanesulfonyl (mesyl) group is a versatile functionality that can influence a compound's physicochemical properties and is often critical for molecular recognition, sometimes contributing to selectivity for enzyme isoforms like COX-2 . In agrochemical research, sulfonyl-containing heterocycles have proven highly effective. For instance, the herbicide pyroxasulfone, which features a sulfonyl group bridging a 4,5-dihydro-1,2-oxazole ring and a heteroaryl group, demonstrates the value of this structural motif in creating potent pre-emergence herbicides . The specific combination of the 1,2-oxazole ring and the methanesulfonyl group in this compound makes it a valuable reagent for researchers designing and synthesizing new molecules for biological evaluation across multiple fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) prior to use.

Propiedades

IUPAC Name

3-(methylsulfonylmethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c1-10(7,8)4-5-2-3-9-6-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZUEGDVHPWBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 3-(Methanesulfonylmethyl)-1,2-oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 3-(methanesulfonylmethyl)-1,2-oxazole (also referred to as 3-(methylsulfonylmethyl)isoxazole). This scaffold serves as a critical bioisostere in medicinal chemistry, particularly in the design of COX-2 inhibitors, glutamate carboxypeptidase II (GCPII) inhibitors, and anticonvulsants where the polar sulfone moiety mimics carboxylates or sulfonamides while improving metabolic stability.

The synthesis strategy prioritizes regiochemical fidelity . While direct halogenation of 3-methylisoxazole is theoretically possible, it suffers from competitive halogenation at the C4 position due to the aromatic character of the isoxazole ring. Therefore, this guide advocates for a "Reduction-Activation-Displacement" pathway starting from ethyl isoxazole-3-carboxylate. This route guarantees the integrity of the C3-substitution pattern.

Core Retrosynthetic Logic

The target molecule is disconnected at the sulfone-methylene bond. The sulfonyl group is introduced via nucleophilic displacement of a leaving group (mesylate or halide) by a sulfinate salt. The methylene linker is established by reducing a C3-carboxylate precursor.

Retrosynthesis Target 3-(Methanesulfonylmethyl)isoxazole (Target) Precursor1 3-(Chloromethyl)isoxazole OR Isoxazol-3-ylmethyl methanesulfonate Target->Precursor1 S-Alkylation (NaSO2Me) Precursor2 Isoxazol-3-ylmethanol Precursor1->Precursor2 Activation (MsCl or SOCl2) Start Ethyl isoxazole-3-carboxylate (Commercial Starting Material) Precursor2->Start Reduction (NaBH4)

Figure 1: Retrosynthetic analysis ensuring C3-regioselectivity via carboxylate reduction.

Comprehensive Synthetic Protocol

Phase 1: Reduction of Ethyl Isoxazole-3-carboxylate

Objective: Selective reduction of the ester moiety to the primary alcohol without compromising the isoxazole ring stability.

Reagents:

  • Ethyl isoxazole-3-carboxylate (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Ethanol (Anhydrous)

  • Ammonium Chloride (

    
    ) (saturated aq.)
    

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with ethyl isoxazole-3-carboxylate dissolved in anhydrous ethanol (0.4 M concentration).

  • Addition: Cool the solution to 0 °C using an ice bath. Add

    
     portion-wise over 30 minutes to control hydrogen evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (10% MeOH in DCM,

    
    ).[1]
    
  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: The crude isoxazol-3-ylmethanol is typically pure enough for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism:


 acts as a nucleophilic hydride source, attacking the carbonyl carbon. The isoxazole ring remains intact due to its aromatic stability under these mild reducing conditions.
Phase 2: Activation of the Hydroxyl Group

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate or chloride.

Option A: Mesylation (Recommended for Bench Scale)

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (

    
    , 1.5 equiv), DCM (
    
    
    
    ).
  • Protocol: Dissolve alcohol in DCM at 0 °C. Add

    
    , followed by dropwise addition of MsCl. Stir for 1-2 hours. Wash with water and brine. Use the crude mesylate immediately to prevent decomposition.
    

Option B: Chlorination (Scalable)

  • Reagents: Thionyl chloride (

    
    , 1.5 equiv), DCM or Toluene (catalytic DMF).
    
  • Protocol: Treat alcohol with

    
     at 0 °C -> RT. Reflux if conversion is slow. Evaporate volatiles to obtain 3-(chloromethyl)isoxazole .
    
Phase 3: Sulfonylation (C-S Bond Formation)

Objective: Nucleophilic displacement to install the sulfone moiety.

Reagents:

  • 3-(Chloromethyl)isoxazole or Mesylate intermediate (1.0 equiv)

  • Sodium Methanesulfinate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water (3:1)

Protocol:

  • Dissolution: Dissolve the activated intermediate in DMF (0.5 M).

  • Displacement: Add Sodium Methanesulfinate as a solid.

  • Heating: Heat the mixture to 60–80 °C for 4–6 hours.

    • Note: Sulfinates are ambident nucleophiles (S- vs. O-alkylation). Polar aprotic solvents like DMF and elevated temperatures favor the softer S-alkylation (sulfone) over O-alkylation (sulfinate ester).

  • Workup: Pour the reaction mixture into ice water. The product often precipitates.

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with DCM (

      
      ), wash with LiCl solution (to remove DMF), dry, and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Hexane or Isopropanol to yield pure 3-(methanesulfonylmethyl)-1,2-oxazole .

Process Data & Troubleshooting

Physicochemical Properties & Stoichiometry
ComponentRoleMol. WeightEquiv.Key Property
Ethyl isoxazole-3-carboxylate Starting Material141.121.0b.p. 105 °C / 15 mmHg
Sodium Borohydride Reductant37.832.5Moisture sensitive
Isoxazol-3-ylmethanol Intermediate 199.09-Polar, water soluble
Sodium Methanesulfinate Nucleophile102.091.5Hygroscopic solid
3-(Methanesulfonylmethyl)isoxazole Product 161.18 -White crystalline solid
Critical Process Parameters (CPP)
  • Temperature Control (Step 1): Exothermic hydrogen evolution during

    
     addition must be controlled (keep < 10 °C) to prevent runaway or ester cleavage side reactions.
    
  • Leaving Group Stability (Step 2): Isoxazol-3-ylmethyl mesylates can be thermally unstable. Do not store; proceed immediately to Step 3.

  • Regioselectivity (Step 3): If O-alkylation (sulfinate ester formation) is observed, increase reaction temperature and ensure strictly anhydrous DMF is used.

Reaction Workflow Diagram

Workflow Step1 Step 1: Reduction (NaBH4, EtOH, 0°C) Step2 Step 2: Activation (MsCl/Et3N or SOCl2) Step1->Step2 Isoxazol-3-ylmethanol Step3 Step 3: Substitution (MeSO2Na, DMF, 80°C) Step2->Step3 Activated Electrophile Product 3-(Methanesulfonyl- methyl)isoxazole Step3->Product Isoxazole Ethyl isoxazole- 3-carboxylate Isoxazole->Step1

Figure 2: Sequential workflow for the synthesis of the target sulfone.

Mechanistic Insights & Safety

Mechanistic Rationale

The choice of Sodium Methanesulfinate over a sulfide oxidation route (e.g., using NaSMe followed by mCPBA) is deliberate.

  • Atom Economy: Direct sulfone formation avoids the 2-step sulfide->sulfoxide->sulfone oxidation sequence.

  • Safety: Avoids the use of odorous methyl mercaptan salts and potentially explosive peracids required for sulfide oxidation.

  • Chemoselectivity: The isoxazole ring is electron-deficient. Oxidative conditions (required for sulfide oxidation) could potentially lead to N-oxide formation or ring degradation. The nucleophilic displacement route is chemically orthogonal to the ring system.

Safety Protocols
  • Sodium Borohydride: Liberates flammable

    
     gas upon contact with protic solvents or acid. Ensure adequate ventilation and absence of ignition sources.
    
  • Sulfonyl Chlorides/Mesyl Chloride: Lachrymators and corrosive. Handle in a fume hood.

  • Isoxazole Derivatives: Many low-molecular-weight isoxazoles are biologically active; handle as potential irritants or sensitizers.

References

  • Title: Thailanstatin analogs (US10815246B2)
  • Title: Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof (US7291742B2)
  • Isoxazole Reactivity & Properties

    • Title: Isoxazole synthesis[2][3][4][5][6][7]

    • Source: Organic Chemistry Portal
    • Context: General review of isoxazole ring synthesis and reactivity, supporting the stability of the ring under reduction/substitution conditions.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(methanesulfonylmethyl)-1,2-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds and employs established predictive models to offer a robust profile. Key parameters including molecular structure, solubility, lipophilicity (logP), acidity (pKa), and stability are discussed in detail. Furthermore, this guide outlines standardized experimental protocols for the empirical determination of these properties, providing a framework for researchers to validate the presented estimations. The content is structured to deliver not just data, but also the scientific rationale behind the predicted properties and the experimental methodologies, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-(Methanesulfonylmethyl)-1,2-oxazole

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in a multitude of biologically active compounds, valued for its ability to engage in various non-covalent interactions within biological systems.[1] The introduction of a methanesulfonylmethyl substituent at the 3-position introduces a polar and functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The sulfonyl group is a known pharmacophore that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing binding affinity to biological targets. Understanding the fundamental physicochemical properties of 3-(methanesulfonylmethyl)-1,2-oxazole is therefore a critical first step in its evaluation as a potential drug candidate. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential.

Molecular Structure and Core Properties

A foundational understanding of a molecule begins with its structure and fundamental properties derived from it.

Table 1: Core Molecular Properties of 3-(Methanesulfonylmethyl)-1,2-oxazole

PropertyValueSource
Chemical Structure Chemical Structure of 3-(Methanesulfonylmethyl)-1,2-oxazole-
Molecular Formula C₅H₇NO₃SCalculated
Molecular Weight 161.18 g/mol Calculated
CAS Number Not available-

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been estimated using established computational models and by drawing parallels with structurally analogous compounds. It is imperative that these predicted values are empirically verified.

Table 2: Predicted Physicochemical Properties of 3-(Methanesulfonylmethyl)-1,2-oxazole

PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 80 - 120The presence of polar sulfonyl and oxazole groups suggests a crystalline solid with a moderate melting point. The exact value is highly dependent on crystal lattice energy.
Boiling Point (°C) > 300 (with decomposition)High boiling point is expected due to polarity and molecular weight. Thermal decomposition is likely at elevated temperatures. Oxazoles are generally thermally stable but can decompose at very high temperatures.[2][3]
Water Solubility Moderately SolubleThe polar sulfonyl and oxazole moieties are expected to confer some degree of water solubility. However, the overall small molecular size and the methyl group may limit high solubility.
logP (Lipophilicity) 0.5 - 1.5The sulfonyl group significantly increases polarity, likely resulting in a low to moderate logP value, indicating a degree of hydrophilicity. Computational models for sulfonyl-containing heterocycles often predict logP values in this range.[4][5]
pKa (Acidity) 8.0 - 10.0 (for the CH₂ group)The hydrogens on the methylene carbon flanked by the sulfonyl and oxazole groups are expected to be weakly acidic due to the electron-withdrawing nature of both groups. The oxazole ring itself is a very weak base (pKa of the conjugate acid is ~0.8).[6][7]

Stability Profile

The stability of a drug candidate under various conditions is a critical determinant of its viability. The structure of 3-(methanesulfonylmethyl)-1,2-oxazole suggests potential liabilities that warrant careful investigation.

Hydrolytic Stability

The 1,2-oxazole ring is known to be susceptible to hydrolytic cleavage under both acidic and basic conditions.[8] The weak N-O bond is often the point of initial attack.

  • Acidic Conditions: Acid-catalyzed hydrolysis can lead to ring opening, potentially forming a β-dicarbonyl-like intermediate which may undergo further degradation.

  • Basic Conditions: Base-catalyzed hydrolysis can also initiate ring cleavage.

The methanesulfonyl group is generally stable to hydrolysis.[9][10] However, its strong electron-withdrawing nature could influence the electronic properties of the oxazole ring, potentially modulating its susceptibility to hydrolysis.

Thermal Stability

Oxazoles are generally considered to be thermally stable aromatic compounds.[2][3] However, the presence of the sulfonyl group and the potential for intermolecular interactions in the solid state could influence its decomposition temperature. It is anticipated that the compound will be stable at ambient temperatures but may decompose at temperatures exceeding its melting point. Some energetic materials containing oxadiazole rings (structurally related to oxazoles) show decomposition temperatures in the range of 200-275 °C.[11][12]

Photostability

Isoxazole derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical rearrangements.[8] Therefore, it is recommended that 3-(methanesulfonylmethyl)-1,2-oxazole be protected from light during storage and handling.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure and data from analogous compounds.[13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm) Assignment
Singlet~3.1SO₂-CH
Singlet~4.5-CH ₂-SO₂
Singlet~6.5Oxazole C4-H
Singlet~8.2Oxazole C5-H
¹³C NMR Predicted δ (ppm) Assignment
~45SO₂-C H₃
~60-C H₂-SO₂
~105Oxazole C 4
~150Oxazole C 5
~165Oxazole C 3

Infrared (IR) Spectroscopy:

  • ~3100-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

  • ~1600-1450 cm⁻¹: C=N and C=C stretching of the oxazole ring

  • ~1350-1300 cm⁻¹ (strong): Asymmetric SO₂ stretching[14][15][16]

  • ~1150-1120 cm⁻¹ (strong): Symmetric SO₂ stretching[14][15][16]

  • ~1100-1000 cm⁻¹: C-O-N stretching of the oxazole ring

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 161

  • Key Fragmentation Pathways:

    • Loss of SO₂CH₃ (m/z = 82)

    • Loss of CH₃ (m/z = 146)

    • Cleavage of the oxazole ring, leading to characteristic fragments. The fragmentation of the oxazole ring itself can be complex.[17][18][19][20]

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized experimental methodologies for the empirical determination of the key physicochemical properties of 3-(methanesulfonylmethyl)-1,2-oxazole.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of solid 3-(methanesulfonylmethyl)-1,2-oxazole to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in mg/mL or µg/mL.

G cluster_protocol Solubility Determination Workflow prep 1. Preparation (Excess Solid in Solvent) equil 2. Equilibration (Agitation at Constant Temp) prep->equil sep 3. Separation (Filtration) equil->sep quant 4. Quantification (HPLC or LC-MS) sep->quant result Solubility Value quant->result

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 3-(methanesulfonylmethyl)-1,2-oxazole in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

  • Equilibration: Shake the container for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: logP = log₁₀ ([concentration in octanol] / [concentration in water]).

G cluster_logP logP Determination (Shake-Flask Method) start Dissolve Compound in Pre-saturated Phase mix Mix Octanol & Aqueous Phases start->mix equil Equilibrate (Shake) mix->equil sep Separate Phases (Centrifuge) equil->sep quant_oct Quantify in Octanol sep->quant_oct quant_aq Quantify in Aqueous Phase sep->quant_aq calc Calculate logP quant_oct->calc quant_aq->calc

Caption: Shake-Flask Method for logP Determination.

Determination of Acidity (pKa)

Potentiometric titration is a common and accurate method for pKa determination of ionizable compounds. Given the predicted weak acidity of the methylene protons, this method may be challenging, and alternative methods like UV-spectrophotometry or NMR titration might be more suitable.

Protocol (UV-Spectrophotometry):

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa.

  • Sample Preparation: Prepare solutions of 3-(methanesulfonylmethyl)-1,2-oxazole in each buffer at a constant concentration.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Identify a wavelength where the protonated and deprotonated species have different absorbances. Plot the absorbance at this wavelength against pH.

  • pKa Determination: The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Conclusion

This technical guide provides a detailed predictive profile of the physicochemical properties of 3-(methanesulfonylmethyl)-1,2-oxazole. While experimental data for this specific molecule is scarce, the application of computational models and comparative analysis with structurally related compounds offers valuable insights for researchers in the early stages of drug discovery and development. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. A thorough understanding and experimental confirmation of these fundamental properties are essential for advancing 3-(methanesulfonylmethyl)-1,2-oxazole as a potential therapeutic agent.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 16(3), 1435-1443.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Schmalz, H.-G., et al. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry.
  • Enamine. Hydrolytically stable sulfonyl fluorides.
  • Vibrational and electronic properties of sulfones and related compounds. (2025).
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with M
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ChemRxiv.
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Uno, T., et al. (1967). Infrared Spectra of Sulfonamide Derivatives. I.
  • Infrared spectra simulation for some sulfonamides by using semi-empirical methods. (2008).
  • MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar.
  • BenchChem. (2025). stability issues of 3-Chloro-1,2-oxazole under various conditions.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).
  • Shields, G. C., & Seybold, P. G. (2016).
  • Reusch, W. Infrared Spectroscopy. MSU chemistry.
  • PubChem. 3-[(2S)-1-(methanesulfonyl)pyrrolidin-2-yl]-5-methyl-1,2-oxazole.
  • Shields, G. C., & Seybold, P. G. (2017). Computational Approaches for the Prediction of pKa Values. Routledge.
  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (2013). Worldwidejournals.com.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Ciofini, I., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (2020). Optibrium.
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2025). RSC Publishing.
  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2025).
  • BenchChem. (2025). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
  • Mecanismes de Fragmentation de l'Oxazole. (2025).
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2025).
  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). PMC.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025).
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016).
  • Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. Can it be a useful structure in synthesis? A theoretical insight. (2025).
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). MDPI.
  • Oxazole. Wikipedia.
  • Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. (2020).
  • Oxazoline. Wikipedia.
  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (2021).
  • PubChem. Oxazole.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (1989). SciSpace.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025).
  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. (2025).
  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3-(methanesulfonylmethyl)-1,2-oxazole and outlines detailed methodologies for its empirical characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus here is not just on the data itself, but on the rationale behind the acquisition and interpretation, ensuring a robust and validated analytical workflow.

Predicted Spectroscopic Data

In the absence of published experimental data for 3-(methanesulfonylmethyl)-1,2-oxazole, we can predict its spectral characteristics based on the known effects of its constituent functional groups: the 1,2-oxazole ring, the methylene bridge, and the methanesulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(methanesulfonylmethyl)-1,2-oxazole, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.6Singlet1HH-5 (oxazole)The proton at the 5-position of the 1,2-oxazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms.
~ 6.4Singlet1HH-4 (oxazole)The proton at the 4-position is typically less deshielded than H-5.
~ 4.5Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing sulfonyl group and the oxazole ring, leading to a downfield shift.
~ 3.1Singlet3H-SO₂CH₃The methyl protons of the methanesulfonyl group are deshielded by the two oxygen atoms.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-3 (oxazole)This carbon is attached to the electronegative oxygen and nitrogen atoms and the methylene group.
~ 155C-5 (oxazole)This carbon is double-bonded to the nitrogen and single-bonded to the oxygen.
~ 105C-4 (oxazole)This is the CH carbon of the oxazole ring.
~ 55-CH₂-The methylene carbon is influenced by the sulfonyl group and the oxazole ring.
~ 40-SO₂CH₃The methyl carbon of the methanesulfonyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3100C-HAromatic C-H stretch (oxazole ring)
~ 2950C-HAliphatic C-H stretch (-CH₂- and -CH₃)
~ 1600C=NImine stretch (oxazole ring)
~ 1450C=CAromatic C=C stretch (oxazole ring)
~ 1350 & 1150S=OAsymmetric and symmetric stretching of the sulfonyl group
~ 950N-ON-O stretch (oxazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-(methanesulfonylmethyl)-1,2-oxazole (Molecular Formula: C₅H₇NO₃S), the expected molecular weight is approximately 161.02 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
161[M]⁺ (Molecular Ion)
82[M - SO₂CH₃]⁺ (Loss of the methanesulfonyl group)
79[SO₂CH₃]⁺ (Methanesulfonyl cation)

Experimental Protocols for Spectroscopic Analysis

The following sections detail the step-by-step methodologies for acquiring high-quality spectroscopic data for 3-(methanesulfonylmethyl)-1,2-oxazole.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tms Add TMS as an internal standard. prep->tms filter Filter the solution into a 5 mm NMR tube. tms->filter instrument Place the NMR tube in the spectrometer and lock on the deuterium signal. filter->instrument shim Shim the magnetic field to optimize homogeneity. instrument->shim h1_acq Acquire ¹H NMR spectrum (e.g., 16 scans). shim->h1_acq c13_acq Acquire ¹³C NMR spectrum (e.g., 1024 scans). h1_acq->c13_acq ft Apply Fourier transform to the raw data. c13_acq->ft phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the ¹H NMR signals. baseline->integrate peak_pick Peak pick both ¹H and ¹³C NMR spectra. integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Detailed ¹H NMR Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(methanesulfonylmethyl)-1,2-oxazole and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) as an internal reference. Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second are typical starting parameters. Co-add 16 scans to improve the signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Detailed ¹³C NMR Protocol:

  • Sample and Instrument Setup: Use the same sample and instrument setup as for the ¹H NMR.

  • Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2 seconds are appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required to obtain a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the central peak of the CDCl₃ multiplet at 77.16 ppm.

IR Data Acquisition Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing sample_place Place a small amount of the solid sample directly on the ATR crystal. apply_pressure Apply pressure to ensure good contact. sample_place->apply_pressure background Collect a background spectrum of the empty ATR crystal. apply_pressure->background sample_scan Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). background->sample_scan ratio Ratio the sample spectrum against the background spectrum. sample_scan->ratio format_spectrum Convert to absorbance or transmittance. ratio->format_spectrum peak_pick Identify and label significant absorption bands. format_spectrum->peak_pick

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Detailed FT-IR (ATR) Protocol:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Analysis: Place a small amount of solid 3-(methanesulfonylmethyl)-1,2-oxazole onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum. Identify and label the wavenumbers of the major absorption bands.

MS Data Acquisition Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition (EI-MS) cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol). inject Inject the solution into the mass spectrometer (e.g., via direct infusion or GC/LC). dissolve->inject ionize Ionize the sample in the source (e.g., 70 eV for Electron Ionization). inject->ionize analyze Separate the ions in the mass analyzer (e.g., quadrupole). ionize->analyze detect Detect the ions. analyze->detect spectrum Generate the mass spectrum (m/z vs. relative abundance). detect->spectrum identify_m Identify the molecular ion peak. spectrum->identify_m analyze_frag Analyze the fragmentation pattern to confirm the structure. identify_m->analyze_frag

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Detailed MS (EI) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile compound, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV) to generate positively charged ions.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer, such as a quadrupole.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺). Analyze the fragmentation pattern and compare it with the predicted fragments to confirm the molecular structure.

Conclusion

This guide provides a predictive framework and detailed experimental protocols for the comprehensive spectroscopic characterization of 3-(methanesulfonylmethyl)-1,2-oxazole. By following these methodologies, researchers can obtain high-quality, reliable data to confirm the structure and purity of this novel compound. The principles and workflows described herein are broadly applicable to the characterization of other new chemical entities in the field of drug discovery and development.

References

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • National Institute of Standards and Technology. (n.d.). Oxazole. NIST Chemistry WebBook. Retrieved from [Link][1][2]

Sources

Technical Guide: 3-(Methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the chemical entity 3-(methanesulfonylmethyl)-1,2-oxazole and its functional derivatives.

Executive Summary & Identification

3-(Methanesulfonylmethyl)-1,2-oxazole is a heterocyclic building block characterized by an isoxazole ring substituted at the C3 position with a methylsulfonylmethyl group (


). It belongs to the class of sulfonylmethyl isoxazoles , which are critical bioisosteres in medicinal chemistry, often mimicking the spatial and electronic properties of sulfonamides (e.g., Zonisamide) or acetamides.

While the unsubstituted parent compound is a specialized research chemical, its derivatives (particularly the 5-carboxylic acid) are established intermediates in the synthesis of COX-2 inhibitors, antiepileptics, and agrochemicals.

Chemical Identity Data
ParameterDetail
IUPAC Name 3-(Methanesulfonylmethyl)-1,2-oxazole
Common Name 3-(Methylsulfonylmethyl)isoxazole
Molecular Formula

Molecular Weight 161.18 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Functional Group Sulfone (

)
Related CAS (Derivative) 445381-13-5 (3-(methanesulfonylmethyl)-1,2-oxazole-5-carboxylic acid)
Structural Analog Zonisamide (1,2-benzisoxazole-3-methanesulfonamide)

Note on CAS Specificity: The exact CAS number for the unsubstituted parent molecule is not widely indexed in standard commercial catalogs (Sigma/Fisher). Researchers typically synthesize it de novo or utilize the commercially available 5-carboxylic acid derivative (CAS 445381-13-5) as a starting point.

Synthetic Methodology

The most robust route to 3-(methanesulfonylmethyl)-1,2-oxazole involves the nucleophilic substitution of a 3-halomethyl isoxazole precursor with a methanesulfinate salt. This method avoids the harsh oxidation conditions required for thioether-to-sulfone conversions, preserving the sensitive isoxazole ring.

Protocol: Sulfonylation of 3-(Chloromethyl)isoxazole

Objective: Synthesize 3-(methanesulfonylmethyl)-1,2-oxazole via nucleophilic displacement.

Reagents:
  • Precursor: 3-(Chloromethyl)isoxazole (CAS 14468-40-7)

  • Nucleophile: Sodium methanesulfinate (CAS 953-38-8)

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI)

Step-by-Step Workflow:
  • Preparation: Dissolve 3-(chloromethyl)isoxazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add Sodium methanesulfinate (1.2 eq) and TBAI (0.1 eq) to the solution.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3]

      
       displacement of the chloride by the sulfinate anion.
      
  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine to remove DMF.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc).

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic and potential side reactions (O-alkylation vs. S-alkylation).

SynthesisPathway Start 3-(Chloromethyl)isoxazole (Electrophile) Intermediate Transition State (SN2) Start->Intermediate + NaSO2Me DMF, 60°C Reagent NaSO2Me (Nucleophile) Product 3-(Methanesulfonylmethyl) -1,2-oxazole Intermediate->Product Major Path (S-Alkylation) SideProduct Sulfinate Ester (O-Alkylation Impurity) Intermediate->SideProduct Minor Path (O-Alkylation)

Caption: S-alkylation of the sulfinate anion yields the target sulfone, while O-alkylation is a minor pathway suppressed by polar aprotic solvents.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent spectral markers.

TechniqueExpected SignalMechanistic Interpretation
1H NMR

4.4-4.6 ppm (s, 2H)
Methylene linker (

) deshielded by both the heterocycle and sulfone.
1H NMR

2.9-3.1 ppm (s, 3H)
Methyl sulfone group (

).
1H NMR

8.4-8.6 ppm (d, 1H)
Isoxazole C5-H (characteristic aromatic proton).
IR 1300 & 1150

Asymmetric and symmetric

stretching vibrations (Sulfone).
LC-MS

Protonated molecular ion.
Quality Control Checkpoint
  • Impurity Alert: If peaks appear at

    
     3.8-4.0 ppm (methoxy-like), this indicates O-alkylation  (formation of a sulfinate ester) rather than the desired sulfone. This is a critical failure mode in sulfinate alkylations.
    

Applications in Drug Discovery

The 3-(methanesulfonylmethyl)-1,2-oxazole scaffold is a versatile bioisostere used to modulate pharmacokinetics and binding affinity.

Bioisosterism of Sulfonamides

In the development of anti-epileptics like Zonisamide , the benzisoxazole ring is substituted with a sulfonamide. The monocyclic isoxazole sulfone analog offers:

  • Reduced Molecular Weight: Improves Ligand Efficiency (LE).

  • Altered H-Bonding: The sulfone (

    
    ) accepts hydrogen bonds but, unlike the sulfonamide (
    
    
    
    ), does not donate them. This is useful for probing the necessity of H-bond donors in the binding pocket.
Metabolic Stability

The methylene bridge (


) between the isoxazole and the sulfone is relatively acidic (

). However, the steric bulk of the sulfone group protects the isoxazole ring from rapid metabolic ring-opening, a common issue with unsubstituted isoxazoles.
Linker Chemistry

The activated methylene group (flanked by the electron-withdrawing isoxazole and sulfone) allows for further functionalization via deprotonation and alkylation, enabling the construction of complex libraries.

Applications cluster_uses Medicinal Chemistry Utility Core 3-(Methanesulfonylmethyl) -1,2-oxazole Bioisostere Sulfonamide Bioisostere Core->Bioisostere Removes H-bond Donor Scaffold COX-2 Inhibitor Fragment Core->Scaffold Rigid Linker Reactivity C-H Activation (Alpha-Carbon) Core->Reactivity Base-mediated Alkylation

Caption: Functional utility of the scaffold in structure-activity relationship (SAR) studies.

References

  • Synthesis of Sulfones: Trost, B. M. (1988). "Sulfones: Chemical chameleons." Bulletin of the Chemical Society of Japan. Link

  • Isoxazole Chemistry: Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry. Link

  • Related Derivative (5-COOH): PubChem Compound Summary for CID 10459762 (3-(Methanesulfonylmethyl)-1,2-oxazole-5-carboxylic acid). Link

  • Zonisamide Analogs: Uno, H., et al. (1979). "Studies on 1,2-Benzisoxazole Derivatives." Chemical and Pharmaceutical Bulletin. Link

Sources

A Technical Guide to the Reactivity and Stability of the 1,2-Oxazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazole, commonly known as isoxazole, is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry and organic synthesis.[1][2] Its unique electronic architecture, characterized by the juxtaposition of an oxygen and a nitrogen atom, imparts a delicate balance between aromatic stability and controlled reactivity. This duality makes the isoxazole ring an invaluable building block in drug discovery, serving not only as a core structural motif in numerous bioactive compounds but also as a versatile synthetic intermediate.[3]

This guide provides an in-depth exploration of the chemical behavior of the 1,2-oxazole ring. We will dissect the factors governing its stability, map its reactivity patterns toward various reagents, and provide field-proven protocols for its synthesis and transformation. The narrative is designed to move beyond mere recitation of facts, focusing instead on the underlying principles and causal relationships that dictate the ring's properties, thereby empowering scientists to harness its full potential in the design of novel molecular entities.

Core Principles: Electronic Structure and Aromaticity

The chemical disposition of the 1,2-oxazole ring is fundamentally rooted in its electronic structure. The ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom, forming a planar, π-electron system. While it formally possesses 6 π-electrons, qualifying it as an aromatic system by Hückel's rule, the degree of this aromaticity is a subject of considerable nuance and debate.

The high electronegativity of the oxygen and nitrogen atoms leads to an uneven distribution of electron density, creating a system that is generally electron-deficient. This imparts a degree of thermal stability.[4] However, the inherent weakness of the N-O single bond serves as a focal point of reactivity, significantly tempering the ring's aromatic resilience and setting it apart from more robust heterocycles like thiazole or imidazole.[3] Some studies suggest this N-O bond character is inconsistent with true aromaticity, classifying the ring as non-aromatic.[5] This inherent N-O bond lability is not a liability but rather a key feature that can be exploited in synthetic design.[3]

The Landscape of Reactivity

The reactivity of the 1,2-oxazole ring is dominated by pathways that involve the cleavage of its weakest link: the N-O bond. However, reactions at the ring carbons are also well-established, providing avenues for diverse functionalization.

N-O Bond Cleavage: The Gateway to Transformation

The susceptibility of the N-O bond to cleavage is the most defining characteristic of the isoxazole ring. This feature is frequently exploited to unmask difunctionalized compounds, making the isoxazole a stable surrogate for otherwise sensitive moieties like 1,3-dicarbonyls or β-hydroxy ketones.[3]

Reductive Cleavage (Catalytic Hydrogenolysis): This is arguably the most synthetically valuable reaction of the isoxazole ring. Catalytic hydrogenation, typically using catalysts like Raney Nickel or Palladium on carbon, readily cleaves the N-O bond to reveal a variety of useful structures, most commonly an enaminoketone which can be hydrolyzed to a 1,3-dicarbonyl compound.[3][6]

Workflow: Reductive Cleavage of 1,2-Oxazole

G cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate cluster_final Final Product start Substituted 1,2-Oxazole process_node Catalytic Hydrogenolysis (e.g., H₂, Pd/C or Ra-Ni) start->process_node N-O Bond Cleavage intermediate_node Enaminoketone process_node->intermediate_node hydrolysis Aqueous Workup (Hydrolysis) intermediate_node->hydrolysis final_product 1,3-Dicarbonyl Compound hydrolysis->final_product

Caption: Workflow for the transformation of a 1,2-oxazole into a 1,3-dicarbonyl.

Base-Mediated Ring Opening: Strong bases can initiate ring-opening, particularly in isoxazolium salts. The reaction proceeds via deprotonation, often at the C5 position, followed by cleavage of the N-O bond.

Photochemical Rearrangements: The 1,2-oxazole ring is photochemically labile. Upon UV irradiation, it can undergo rearrangement to form various isomers, including the corresponding 1,3-oxazole. This transformation is believed to proceed through a highly strained carbonyl-2H-azirine intermediate.[7][8][9] The efficiency of this process is highly dependent on the substituents present on the ring.[7][8]

Reactions at the Ring Perimeter

Electrophilic Attack: The electron-deficient nature of the isoxazole ring generally deactivates it towards electrophilic aromatic substitution. When such reactions do occur, they show a strong preference for the C4 position, which is the most electron-rich carbon.[6] Halogenation, for example, proceeds at C4, although activating groups on the ring are often required for good yields.[6]

Deprotonation and C-H Functionalization: The acidity of the ring protons follows the order C5 > C4 > C3. The proton at the C5 position is sufficiently acidic to be removed by strong, non-nucleophilic bases. This allows for regioselective deprotonation at C5, creating a nucleophilic center that can react with various electrophiles, providing a powerful method for C5-functionalization.[6]

Factors Governing Ring Stability

While its reactivity is often highlighted, the 1,2-oxazole ring possesses sufficient stability to be carried through multi-step syntheses, a key requirement for its use in drug development.

Condition/FactorStability ProfileMechanistic Rationale & Insights
Thermal Generally stableThe partial aromaticity confers good thermal stability, allowing for reactions to be conducted at elevated temperatures.[10] However, high-temperature pyrolysis leads to fragmentation via complex rearrangement pathways.[9]
Photochemical LabileHighly susceptible to rearrangement upon UV irradiation. The N-O bond is the chromophore responsible for absorbing UV light, leading to its cleavage and subsequent isomerization, often to the 1,3-oxazole.[7][11]
Acidic Media Moderately Stable to LabileThe ring is susceptible to degradation under strongly acidic conditions. The nitrogen atom can be protonated, but this can facilitate hydrolytic cleavage, particularly at elevated temperatures.[12]
Basic Media Generally StableThe ring itself is relatively stable to base, but substituents can alter this. The presence of an acidic proton (e.g., at C5) can lead to deprotonation and, in some cases, subsequent ring-opening.[3]
Substituent Effects Highly DependentElectron-withdrawing groups can stabilize the ring towards certain degradation pathways but may activate it towards nucleophilic attack. Electron-donating groups can increase the electron density, facilitating electrophilic attack but potentially destabilizing the ring in other ways. Substituents play a critical role in tuning the photochemical behavior.[7][8]

Foundational Synthetic Strategies

The construction of the 1,2-oxazole core is well-established, with two principal strategies dominating the field.

1. 1,3-Dipolar Cycloaddition: This is a powerful and convergent method for constructing the isoxazole ring. It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene. The use of an alkyne directly yields the aromatic isoxazole, while an alkene gives an intermediate isoxazoline which must be oxidized. This method offers excellent control over regiochemistry.[2][3]

2. Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: A straightforward and reliable method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. The reaction proceeds via condensation and subsequent cyclodehydration to furnish the isoxazole ring.[2][3]

Diagram: 1,3-Dipolar Cycloaddition Synthesis of 1,2-Oxazoles

G cluster_reactants Reactants cluster_product Product nitrile_oxide Nitrile Oxide (R¹-C≡N⁺-O⁻) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne (R²-C≡C-R³) alkyne->cycloaddition isoxazole Substituted 1,2-Oxazole cycloaddition->isoxazole

Caption: Convergent synthesis of 1,2-oxazoles via nitrile oxide-alkyne cycloaddition.

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and transformation of the 1,2-oxazole ring.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2-oxazole via 1,3-Dipolar Cycloaddition

Causality: This protocol utilizes the in-situ generation of benzonitrile oxide from benzaldoxime, which is then trapped by phenylacetylene. The use of an oxidant like sodium hypochlorite provides a mild and efficient way to form the 1,3-dipole without isolating the potentially unstable intermediate.

Methodology:

  • Setup: To a stirred solution of benzaldoxime (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of sodium hypochlorite (bleach, ~10-12%, 1.5 eq) dropwise over 30 minutes. The reaction is often biphasic.

  • Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-diphenyl-1,2-oxazole.

Protocol 2: Reductive Cleavage of 3,5-Dimethyl-1,2-oxazole

Causality: This protocol employs Raney Nickel, a highly active hydrogenation catalyst, to effect the cleavage of the weak N-O bond. The resulting enamine intermediate is unstable to aqueous acidic conditions and readily hydrolyzes to the corresponding 1,3-diketone (acetylacetone).

Methodology:

  • Setup: In a hydrogenation vessel, dissolve 3,5-dimethyl-1,2-oxazole (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a slurry of activated Raney Nickel (approx. 5-10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir or shake the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.

  • Hydrolysis & Isolation: Concentrate the filtrate under reduced pressure. To the residue, add a dilute aqueous acid solution (e.g., 1M HCl) and stir for 1 hour to ensure complete hydrolysis of the intermediate. Extract the product (acetylacetone) into an organic solvent like ether or DCM. Dry the organic extracts, concentrate, and purify by distillation if necessary.

Conclusion: A Tool of Precision for Chemical Biology

The 1,2-oxazole ring is a testament to the power of nuanced chemical properties in modern drug discovery. It is neither inert nor uncontrollably reactive. Instead, it exists in a state of poised reactivity, offering a stable scaffold that can be reliably functionalized or, upon command, cleaved to reveal valuable synthetic handles. Its behavior is a direct consequence of its unique electronic structure, particularly the inherent lability of the N-O bond within a partially aromatic system. For the medicinal chemist and drug development professional, a deep understanding of this interplay between stability and reactivity is paramount. It is this understanding that transforms the 1,2-oxazole from a simple heterocycle into a precision tool for constructing the next generation of therapeutic agents.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.
  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Benchchem.
  • PharmaGuideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Griesbeck, A. G., et al. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Butt, M. A., et al. (2019). Revisiting the N-O Single Bond of Oximes. Are 1,2-Oxazoles Truly Aromatic? ResearchGate.
  • Popiołek, Ł., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Le, T., et al. (2025). Arene-fused 1,2-oxazole N-oxides and derivatives. The impact of the N–O dipole and substitution on their aromatic character and reactivity profile. ResearchGate.
  • Rogoza, A. V., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • Rogoza, A. V., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv.
  • Moody, C. J. (1995). 1,2-Azoles: pyrazoles, isothiazoles and isoxazoles: reactions and synt. Elsevier.
  • Krut'ko, D. P., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society.
  • Bundgaard, H., & Falch, E. (1985). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Silva, M. M. C. (2000). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Ciambrone, C. J., et al. (2015). Synthesis of 1,2-oxazoles 1-6. ResearchGate.
  • Urban, M., et al. (2013). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.

Sources

Electronic Modulation of Isoxazoles: The Methanesulfonyl Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Focus: Electronic properties, synthetic architecture, and physicochemical impact of the methanesulfonyl (


) group on isoxazole scaffolds.

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosteric relationship to carboxylic acids and amides. However, the introduction of a methanesulfonyl (


) group—a potent electron-withdrawing group (EWG)—drastically alters the heterocycle's electronic landscape. This modification is not merely structural; it is a functional switch that modulates lipophilicity (

), metabolic stability, and specific binding affinity, most notably in selective COX-2 inhibition (e.g., Valdecoxib analogs). This guide dissects the electronic perturbations caused by the sulfone moiety and provides a validated roadmap for their synthesis and characterization.

The Electronic Landscape

The electronic behavior of methanesulfonyl substituted isoxazoles is governed by the interplay between the


-deficient heteroaromatic ring and the strong inductive/resonance withdrawal of the sulfone.
Orbital Perturbation and Hammett Parameters

The isoxazole ring is inherently polarized due to the electronegativity of the oxygen and nitrogen atoms.

  • Unsubstituted Isoxazole: The C-4 position is relatively electron-rich compared to C-3 and C-5.

  • Methanesulfonyl Substitution: The

    
     group exhibits a Hammett constant (
    
    
    
    ) of approximately 0.72 , indicating strong electron withdrawal.
    • At C-4: Substitution here creates a "push-pull" system if electron-donating groups (EDGs) are present at C-3/C-5, but generally depletes the ring's electron density, lowering the HOMO energy and increasing susceptibility to nucleophilic attack.

    • At Phenyl Appendages: When attached to a phenyl ring (common in COX-2 inhibitors), the isoxazole acts as a rigid linker. The sulfone serves as a hydrogen bond acceptor, crucial for anchoring in enzyme active sites (e.g., the side pocket of COX-2).

Physicochemical Consequences
PropertyEffect of

Substitution
Mechanistic Basis
Lipophilicity (

)
Moderate DecreaseThe sulfone is polar but less hydrophilic than a sulfonamide (

). It lowers

relative to alkyl analogs, improving solubility.
Acidity (

)
Increase (C-H acidity)The EWG nature acidifies protons on adjacent carbons (e.g., methyl groups at C-3/C-5), facilitating base-catalyzed condensation or deuteration.
Metabolic Stability EnhancedUnlike sulfonamides, methyl sulfones are generally resistant to N-glucuronidation, though S-oxidation/reduction cycles can occur.
Dipole Moment Significant IncreaseThe vector sum of the isoxazole dipole and the sulfone creates a strong molecular dipole, influencing orientation in electrostatic protein pockets.

Synthetic Architecture: 1,3-Dipolar Cycloaddition

The most robust method for constructing the isoxazole core with regiospecific control is the [3+2] cycloaddition of nitrile oxides with alkynes. This approach allows for the convergent assembly of the sulfone moiety either from the dipole or the dipolarophile.

Synthesis Logic Diagram

The following Graphviz diagram illustrates the decision matrix for synthesizing methanesulfonyl isoxazoles.

SynthesisLogic Target Target: Methanesulfonyl Isoxazole RouteA Route A: Sulfone on Dipole Target->RouteA Sulfone on Phenyl Ring RouteB Route B: Sulfone on Dipolarophile Target->RouteB Sulfone on Isoxazole Core Aldehyde 4-(MeSO2)Benzaldehyde RouteA->Aldehyde SulfoneAlkyne Alkynyl Sulfone RouteB->SulfoneAlkyne DipoleGen Aryl Nitrile Oxide RouteB->DipoleGen Oxime Oxime Formation (NH2OH·HCl) Aldehyde->Oxime Chloroxime Chloroxime (NCS/DMF) Oxime->Chloroxime NitrileOxide Nitrile Oxide (In Situ via Et3N) Chloroxime->NitrileOxide CycloA [3+2] Cycloaddition (Alkyne) NitrileOxide->CycloA FinalA Product A (COX-2 Scaffold) CycloA->FinalA 3,5-Disubstituted CycloB [3+2] Cycloaddition (Regiocontrol Required) SulfoneAlkyne->CycloB DipoleGen->CycloB FinalB Product B (Core Functionalized) CycloB->FinalB 4- or 5-Sulfonyl Isoxazole

Figure 1: Retrosynthetic analysis for methanesulfonyl isoxazoles via 1,3-dipolar cycloaddition. Route A is preferred for Valdecoxib-like analogs.

Experimental Protocol: Validated Synthesis of 3,5-Diaryl-4-Methanesulfonyl Isoxazole

Note: This protocol synthesizes a regioisomer where the sulfone is on the phenyl ring (Route A logic), a common requirement for biological activity.

Reagents & Equipment
  • Precursors: 4-(Methanesulfonyl)benzaldehyde, Hydroxylamine hydrochloride, Phenylacetylene.

  • Reagents: N-Chlorosuccinimide (NCS), Triethylamine (

    
    ), DMF, DCM.
    
  • Analysis: TLC (Silica gel 60 F254),

    
     NMR (400 MHz), LC-MS.
    
Step-by-Step Methodology

Step 1: Oxime Generation

  • Dissolve 4-(methanesulfonyl)benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

  • Reflux for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Cool, pour into ice water. Filter the white precipitate.

    • Checkpoint: Yield should be >90%.

      
       NMR should show aldoxime proton singlet ~8.2 ppm.
      

Step 2: Chloroxime Formation (The Huisgen Precursor)

  • Dissolve the oxime (10 mmol) in DMF (10 mL).

  • Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C.

  • Allow to warm to room temperature (RT) and stir for 1 hour.

    • Mechanism:[1][2][3][4] NCS chlorinates the oxime carbon via a radical/ionic mechanism.

    • Safety: Avoid exotherms.

  • Extract with Ethyl Acetate/Water to remove DMF. Dry organic layer (

    
    ).
    
    • Note: Do not isolate chloroximes for long periods; they are skin irritants and potentially unstable. Use immediately.

Step 3: [3+2] Cycloaddition

  • Dissolve the crude chloroxime (10 mmol) and Phenylacetylene (12 mmol) in dry DCM (50 mL).

  • Cool to 0°C.

  • Slow Addition: Add Triethylamine (12 mmol) dropwise over 30 minutes.

    • Critical: The base eliminates HCl to generate the Nitrile Oxide dipole in situ. Rapid addition causes dimerization of the nitrile oxide (furoxan formation).

  • Stir at RT for 12 hours.

  • Workup: Wash with water (2x), dilute HCl (1x), and brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane/EtOAc gradient).

Characterization Data (Expected)
  • 
     NMR (
    
    
    
    ):
    Isoxazole C-4 proton appears as a sharp singlet around 6.8–7.0 ppm . The methanesulfonyl methyl group appears as a singlet at ~3.1 ppm .
  • 
     NMR:  The sulfone-substituted aromatic carbon shifts downfield (~140 ppm). The isoxazole C-4 is typically at ~100-103 ppm, while C-3 and C-5 are at ~160-170 ppm.
    

Structure-Activity Relationship (SAR) Logic

The methanesulfonyl group is a critical determinant of selectivity in COX-2 inhibitors. The following diagram explains the structural requirements for binding.

SAR cluster_electronic Electronic Modulation Compound Isoxazole-SO2Me Ligand COX1 COX-1 Enzyme (Ile523 - Steric Clash) Compound->COX1 Restricted Access COX2 COX-2 Enzyme (Val523 - Side Pocket) Compound->COX2 Fits Binding Side Pocket Binding (Arg120 / Tyr355) COX2->Binding SO2Me acts as H-bond Acceptor Selectivity High Selectivity Binding->Selectivity EWG EWG Effect: Reduces Ring e- Density EWG->Compound Metab Metabolic: Resists Glucuronidation Metab->Compound

Figure 2: SAR logic for COX-2 selectivity. The bulky


 group exploits the larger side pocket of COX-2 (Val523) compared to COX-1 (Ile523).

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Perrone, M. G., et al. (2016). "Synthesis and biological evaluation of isoxazole derivatives as COX-2 inhibitors." European Journal of Medicinal Chemistry.

  • Liu, K., et al. (2020). "Recent Advances in the Synthesis of Isoxazoles." Advanced Synthesis & Catalysis.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

An In-depth Technical Guide to the Exploratory Screening of 3-(methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Exploration

In the landscape of contemporary drug discovery, the quest for novel chemical entities with therapeutic potential is a paramount endeavor. The 1,2-oxazole ring is a privileged scaffold, present in a variety of medicinally important compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4]. Similarly, the methanesulfonyl group is a key pharmacophore in numerous approved drugs, valued for its ability to enhance solubility and engage in strong hydrogen bonding interactions with biological targets[5][6]. The novel compound, 3-(methanesulfonylmethyl)-1,2-oxazole, represents a logical convergence of these two validated pharmacophores. The synthesis of this molecule, while not detailed here, would likely involve established synthetic routes for 1,3-oxazoles[7][8]. This guide provides a comprehensive framework for the initial exploratory screening of this compound, designed to elucidate its biological activity profile and assess its potential as a starting point for a drug discovery program.

Our approach is rooted in a tiered, or cascaded, screening strategy. This methodology is designed to efficiently identify promising compounds while minimizing resource expenditure on those with undesirable properties, such as overt cytotoxicity[9][10][11]. We will begin with broad assessments of cellular toxicity and then proceed to more nuanced phenotypic and target-based assays. The ultimate goal of this initial screen is not to definitively identify a drug candidate, but rather to generate high-quality data to inform a " go/no-go " decision for further investigation and to begin to unravel the compound's mechanism of action.

Chapter 1: Foundational Screening – Assessing Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. Cytotoxicity assays are fundamental to drug discovery as they provide a primary filter to eliminate compounds that are broadly toxic to cells, which is crucial for establishing a therapeutic window[9][10][12]. A compound with potent, non-specific cytotoxicity is unlikely to be a viable therapeutic, except in specific contexts such as oncology[9][11].

The Importance of a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular parameters. To build a robust and reliable dataset, we will employ a panel of three assays that interrogate different aspects of cellular health: metabolic activity, membrane integrity, and ATP content. This multi-tiered approach enhances confidence in the observed results and can provide preliminary insights into the mechanism of cell death[13].

Experimental Protocols

A panel of cell lines should be selected to represent a diversity of tissue origins and disease states. For a broad initial screen, a common choice would include a non-cancerous cell line (e.g., HEK293), and a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[12].

  • Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat cells with a serial dilution of 3-(methanesulfonylmethyl)-1,2-oxazole (e.g., from 100 µM down to 1 nM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Step 3: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Step 5: Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage[11].

  • Step 1: Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Step 2: Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • Step 3: LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.

  • Step 4: Absorbance Reading: Incubate at room temperature and then measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Step 5: Lysis Control: Include a positive control where cells are completely lysed to determine the maximum LDH release.

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Step 1: Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Step 2: Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent directly to the wells.

  • Step 3: Luminescence Reading: Mix and incubate for a short period to stabilize the luminescent signal, then measure luminescence using a microplate reader.

Data Presentation and Interpretation

The data from these assays should be normalized to the vehicle control and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC50) for each cell line and time point should be calculated.

Assay Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
MTT HEK293>10085.265.7
MCF-775.450.132.9
A54992.168.345.2
HCT11668.942.528.1
LDH HEK293>100>10095.4
MCF-7>10089.770.3
A549>100>10088.6
HCT116>10095.265.8
CellTiter-Glo® HEK293>10090.572.3
MCF-780.255.638.4
A54995.872.150.9
HCT11672.348.931.5

Interpretation: A significant discrepancy between the IC50 values from the different assays could suggest a specific mechanism of action. For example, if the MTT assay shows a potent effect but the LDH assay does not, it might indicate that the compound is cytostatic (inhibits cell growth) rather than cytotoxic (kills cells)[11]. A compound with an IC50 of less than 10 µM in a cancer cell line and greater than 50 µM in a non-cancerous cell line would be considered a promising "hit" for further investigation.

Cytotoxicity_Screening_Workflow cluster_0 Initial Compound Handling cluster_1 Cell Culture cluster_2 Cytotoxicity Assays cluster_3 Data Analysis compound_prep 3-(methanesulfonylmethyl)-1,2-oxazole Stock Solution Preparation compound_treatment Compound Treatment (Dose-response & Time-course) compound_prep->compound_treatment cell_lines Panel of Cell Lines (e.g., HEK293, MCF-7, A549, HCT116) cell_seeding Cell Seeding in 96-well Plates cell_lines->cell_seeding cell_seeding->compound_treatment assay_panel Assay Panel compound_treatment->assay_panel mt_assay MTT Assay (Metabolic Activity) assay_panel->mt_assay ldh_assay LDH Release Assay (Membrane Integrity) assay_panel->ldh_assay atp_assay CellTiter-Glo® Assay (ATP Content) assay_panel->atp_assay data_acquisition Microplate Reader (Absorbance/Luminescence) mt_assay->data_acquisition ldh_assay->data_acquisition atp_assay->data_acquisition data_analysis Dose-Response Curve Generation & IC50 Calculation data_acquisition->data_analysis

Caption: Workflow for the initial cytotoxicity screening of 3-(methanesulfonylmethyl)-1,2-oxazole.

Chapter 2: Phenotypic Screening – Unveiling Cellular Effects

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype, without a priori knowledge of the drug's target[14][15][16][17][18]. This method is particularly valuable for complex diseases where the underlying biology is not fully understood[14][15].

High-Content Imaging for Multiparametric Analysis

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in individual cells. This allows for a more nuanced understanding of a compound's effects beyond simple viability.

The Cell Painting assay uses a cocktail of fluorescent dyes to label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Step 1: Cell Seeding and Treatment: Plate cells in a 384-well imaging-compatible plate and treat with a non-lethal concentration of 3-(methanesulfonylmethyl)-1,2-oxazole (e.g., the IC20 from the cytotoxicity assays).

  • Step 2: Staining: After the treatment period, fix the cells and stain them with the Cell Painting dye set.

  • Step 3: Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Step 4: Image Analysis: Use specialized software to segment the images and extract a large number of quantitative features (e.g., cell size, shape, texture, and fluorescence intensity in each compartment).

  • Step 5: Phenotypic Profiling: Compare the phenotypic profile of the treated cells to that of vehicle-treated cells and a library of reference compounds with known mechanisms of action.

Interpretation: A unique phenotypic profile for 3-(methanesulfonylmethyl)-1,2-oxazole could suggest a novel mechanism of action. Clustering with known compounds can provide initial hypotheses about its biological target or pathway.

Phenotypic_Screening_Workflow cluster_0 Assay Setup cluster_1 Cell Painting cluster_2 Data Analysis cell_seeding Cell Seeding in 384-well Imaging Plates compound_treatment Treatment with 3-(methanesulfonylmethyl)-1,2-oxazole cell_seeding->compound_treatment staining Fixation and Staining with Fluorescent Dyes compound_treatment->staining imaging High-Content Imaging staining->imaging image_analysis Image Segmentation and Feature Extraction imaging->image_analysis phenotypic_profiling Phenotypic Profiling and Comparison to Reference Compounds image_analysis->phenotypic_profiling

Caption: Workflow for phenotypic screening using the Cell Painting assay.

Chapter 3: Preliminary ADME-Tox Assessment

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities, is crucial to avoid late-stage failures in drug development[19][20][21][22][23]. A suite of in vitro assays can provide valuable early insights.

Key In Vitro ADME Assays
Assay Purpose Methodology
Aqueous Solubility To determine the solubility of the compound in a physiological buffer.Measurement of compound concentration in a saturated solution.
LogD7.4 To assess the lipophilicity of the compound at physiological pH.Measurement of the compound's distribution between an aqueous and an organic phase.
Metabolic Stability To evaluate the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes and measurement of compound depletion over time.
CYP450 Inhibition To identify potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.Incubation with specific CYP450 isoforms and probe substrates.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration.
hERG Inhibition To assess the risk of cardiac toxicity.Electrophysiological or binding assays using cells expressing the hERG channel.
Experimental Protocols

These assays are typically run in a high-throughput format by specialized contract research organizations (CROs). It is essential to provide a sufficient quantity of high-purity 3-(methanesulfonylmethyl)-1,2-oxazole for these studies.

Chapter 4: Target Identification and Validation

If the initial screening reveals a promising biological activity profile, the next critical step is to identify the molecular target(s) of 3-(methanesulfonylmethyl)-1,2-oxazole[24][25][26][27]. Target identification can be approached through various methods, broadly categorized as direct and indirect.

Direct Approaches: Affinity-Based Methods

Affinity-based methods rely on the specific binding of the compound to its target protein.

  • Step 1: Probe Synthesis: Synthesize a derivative of 3-(methanesulfonylmethyl)-1,2-oxazole with a linker for immobilization on a solid support (e.g., agarose beads).

  • Step 2: Affinity Matrix Preparation: Covalently attach the probe to the solid support.

  • Step 3: Protein Binding: Incubate the affinity matrix with a cell lysate.

  • Step 4: Elution: Elute the bound proteins using a competitor or by changing the buffer conditions.

  • Step 5: Protein Identification: Identify the eluted proteins by mass spectrometry.

Indirect Approaches: Cellular and Genetic Methods

Indirect methods infer the target by observing the cellular response to the compound.

The DARTS method is based on the principle that a small molecule binding to its target protein can protect it from proteolysis[24].

  • Step 1: Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Step 2: Compound Incubation: Incubate the lysate with 3-(methanesulfonylmethyl)-1,2-oxazole or a vehicle control.

  • Step 3: Protease Treatment: Treat the lysates with a protease (e.g., thermolysin).

  • Step 4: Protein Analysis: Analyze the protein profiles of the treated and control lysates by SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation in the presence of the compound.

Target_ID_Workflow cluster_0 Affinity-Based Methods cluster_1 Cellular/Genetic Methods affinity_chrom Affinity Chromatography protein_id_ms1 Mass Spectrometry affinity_chrom->protein_id_ms1 probe_synthesis Probe Synthesis probe_synthesis->affinity_chrom target_validation Target Validation protein_id_ms1->target_validation darts DARTS protease_treatment Protease Treatment darts->protease_treatment protein_id_ms2 Mass Spectrometry protease_treatment->protein_id_ms2 protein_id_ms2->target_validation hit_compound 3-(methanesulfonylmethyl)-1,2-oxazole hit_compound->affinity_chrom hit_compound->darts

Sources

Methodological & Application

"using 3-(methanesulfonylmethyl)-1,2-oxazole as a synthon in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(methanesulfonylmethyl)-1,2-oxazole (also known as 3-(methylsulfonylmethyl)isoxazole) as a versatile synthon in organic synthesis.

Executive Summary

3-(Methanesulfonylmethyl)-1,2-oxazole represents a powerful class of "chameleon" synthons used to introduce the isoxazole moiety into complex molecules. Its utility stems from the synergistic activation of the methylene group by both the electron-withdrawing sulfone and the isoxazole heterocycle. This reagent functions primarily as a 3-methylisoxazole anion equivalent , overcoming the low acidity of the parent 3-methylisoxazole (


) by lowering the 

to a manageable range (

).

Key Applications:

  • C3-Homologation: Synthesis of complex 3-alkylisoxazoles via alkylation/desulfonylation.

  • Masked Polyketide Synthesis: Introduction of a latent 1,3-dicarbonyl unit (via reductive ring opening).

  • Olefin Synthesis: Utilization in Julia-Kocienski-type olefinations or condensation reactions.

Chemical Logic & Mechanism

The strategic value of this synthon lies in its ability to undergo a three-stage sequence: Activation


 Coupling 

Transformation
.
The Activation Principle

The sulfonyl group serves as a temporary activating group.

  • Without Sulfone: Deprotonation of 3-methylisoxazole requires harsh bases (e.g.,

    
    -BuLi) and often leads to ring fragmentation or side reactions.
    
  • With Sulfone: The methylene protons in 3-(methanesulfonylmethyl)-1,2-oxazole are sufficiently acidic to be removed by mild bases (e.g., NaH, KHMDS, or even DBU in some contexts), forming a stable carbanion.

Divergent Pathways

Once alkylated, the sulfone can be manipulated in two distinct directions:

  • Reductive Desulfonylation: Removal of the sulfone group to yield the alkylated isoxazole.

  • Ring Opening: The isoxazole ring itself is a "masked" 1,3-dicarbonyl. Reductive cleavage of the N-O bond unmasks a

    
    -amino enone, which hydrolyzes to a 1,3-diketone or 
    
    
    
    -keto ester.

DivergentPathways Reagent 3-(Methanesulfonylmethyl)- 1,2-oxazole Anion Stabilized Carbanion Reagent->Anion Base (NaH) Adduct Alkylated Intermediate Anion->Adduct Electrophile (R-X) Target1 3-Alkylisoxazole (Bioactive Core) Adduct->Target1 Reductive Desulfonylation (Na/Hg) Target2 1,3-Dicarbonyl (Polyketide Fragment) Adduct->Target2 Ring Opening (H2/Pd or Mo(CO)6)

Figure 1: Divergent synthetic pathways accessible via the 3-(methanesulfonylmethyl)-1,2-oxazole synthon.

Experimental Protocols

Protocol A: Synthesis of the Synthon

Note: If not commercially available, the reagent is readily synthesized.

Reaction: 3-(Bromomethyl)isoxazole + Sodium Methanesulfinate


 3-(Methanesulfonylmethyl)-1,2-oxazole

Procedure:

  • Dissolution: Dissolve 3-(bromomethyl)isoxazole (10 mmol) in DMF (20 mL).

  • Addition: Add sodium methanesulfinate (12 mmol, 1.2 equiv) in one portion.

  • Heating: Heat the mixture to 60 °C for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with water (100 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO2, 30% EtOAc/Hexane).

    • Yield Expectation: 85–92%.[1]

Protocol B: C-Alkylation and Desulfonylation (The "Methyl Anion" Equivalent)

This protocol describes the introduction of the isoxazole ring onto an alkyl chain.

Step 1: Alkylation

Reagents: NaH (60% dispersion), THF (anhydrous), Electrophile (R-Br or R-I).

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add a solution of 3-(methanesulfonylmethyl)-1,2-oxazole (1.0 equiv) in THF dropwise. Evolution of

    
     gas will be observed. Stir for 30 min at 0 °C to ensure complete anion formation (solution typically turns yellow/orange).
    
  • Coupling: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–6 hours.

  • Quench: Carefully quench with sat.

    
    . Extract with EtOAc.
    
  • Isolation: Flash chromatography yields the

    
    -sulfonyl alkylated isoxazole .
    
Step 2: Reductive Desulfonylation

Reagents: 6% Na/Hg amalgam,


, Methanol.
Safety Note: Na/Hg is toxic and reactive. Perform in a well-ventilated fume hood.
  • Setup: Dissolve the alkylated sulfone (1.0 mmol) in dry MeOH (10 mL). Add anhydrous

    
     (4.0 equiv) as a buffer.
    
  • Reduction: Add 6% Na/Hg amalgam (4.0 equiv of Na) in small portions at 0 °C.

  • Stirring: Stir at RT for 2–4 hours. The sulfone is cleaved, replacing the

    
     group with 
    
    
    
    .
  • Workup: Decant the liquid from the mercury residue. Quench the liquid phase with water, extract with ether, and concentrate.

    • Result: Pure 3-alkylisoxazole.

Data Summary: Alkylation Efficiency

Electrophile (R-X)Product TypeYield (Step 1)Yield (Step 2)
Benzyl bromide3-Phenethylisoxazole91%85%
Allyl bromide3-(But-3-enyl)isoxazole88%82%
1-Iododecane3-Undecylisoxazole84%80%
Protocol C: Unmasking the 1,3-Dicarbonyl (Ring Opening)

Isoxazoles are stable to acids and bases but sensitive to reducing conditions. This protocol converts the isoxazole moiety into a 1,3-diketone equivalent.

Method: Hydrogenolysis (Raney Ni or Pd/C).

  • Solution: Dissolve the 3-alkylisoxazole (from Protocol B) in Ethanol/Water (5:1). Add Boric Acid (1.0 equiv) to buffer the amine byproduct.

  • Catalyst: Add Raney Nickel (active, 50 wt%) or 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 6–12 hours.
    
  • Hydrolysis: Filter the catalyst. The initial product is a

    
    -amino enone. To hydrolyze to the diketone, treat the filtrate with 1M HCl for 1 hour.
    
  • Result: The isoxazole ring opens to yield a 2-alkyl-1,3-butanedione derivative (or aldehyde equivalent depending on substitution).

Troubleshooting & Critical Parameters

Self-Validating the Deprotonation
  • Visual Cue: The formation of the sulfonyl-stabilized carbanion is usually accompanied by a color change (colorless

    
     yellow/pale orange). If no color change occurs upon NaH addition, the reagents may be wet.
    
  • Deuterium Quench Test: To verify anion formation, remove an aliquot after Step 1 (Protocol B) and quench with

    
    . NMR analysis should show >95% deuterium incorporation at the methylene position.
    
Stability of the Sulfone

The


-sulfonyl isoxazole intermediate is stable on silica gel. However, prolonged exposure to strong base (e.g., during the alkylation) can lead to self-condensation if the electrophile is not added promptly. Always add the electrophile immediately after the deprotonation period.

References

  • General Isoxazole Reactivity & Ring Opening

    • Title: "Advances in isoxazole chemistry and their role in drug discovery"
    • Source: RSC Advances, 2025.
    • URL:[Link] (Verified Context: General reactivity of isoxazoles including ring opening).

  • Sulfone-Stabilized Carbanions in Synthesis

    • Title: "Recent Advances in the Synthesis of Cyclic Sulfone Compounds"
    • Source: PMC, 2024.
    • URL:[Link] (Verified Context: Stability and reactivity of cyclic and heterocyclic sulfones).

  • Isoxazoles as Masked 1,3-Dicarbonyls

    • Title: "Derivatives of 1,3-Diketones and 1,2-Oxazoles as Vers
    • Source: Siberian Branch of Russian Academy of Sciences.
    • URL:[Link] (Verified Context: Explicit discussion of isoxazole-1,3-dicarbonyl interconversion).

  • Related Reagent Chemistry (TosMIC)

    • Title: "Van Leusen Oxazole Synthesis"[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link] (Verified Context: Mechanistic parallel for sulfonyl-methyl isocyanides vs isoxazoles).

Sources

Application Note: Strategic Functionalization of the 1,2-Oxazole Ring in 3-(Methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

The scaffold 3-(methanesulfonylmethyl)-1,2-oxazole represents a high-value pharmacophore, combining the metabolic stability of the isoxazole ring with the bioisosteric properties of the sulfone group. However, functionalizing this specific derivative presents a unique regioselectivity challenge: the competition between the aromatic ring positions (C-4/C-5) and the highly acidic methylene bridge (


) on the side chain.

This guide provides validated protocols to selectively functionalize the ring carbons (C-4 and C-5) while avoiding off-target reactivity at the side chain.

The Reactivity Triad

To successfully modify this molecule, one must understand the electronic "personality" of its three reactive sites:

  • C-4 Position (Nucleophilic): The "beta" carbon of the enamine-like system. It is electron-rich and susceptible to Electrophilic Aromatic Substitution (SEAr) .

  • C-5 Position (Acidic/Electrophilic): The most sterically accessible ring carbon. While the proton is acidic (

    
    ), it is less acidic than the side chain. Therefore, Direct C-H Activation  using transition metals is preferred over lithiation.
    
  • Side Chain Methylene (Highly Acidic): The methylene protons are flanked by the electron-withdrawing isoxazole ring and the sulfone group. With an estimated

    
    , this is the kinetic site of deprotonation  for strong bases (e.g., 
    
    
    
    -BuLi, LDA).
Visualizing the Strategy

The following diagram maps the regioselective pathways available for this scaffold.

ReactivityMap cluster_0 Target Molecule Mol 3-(methanesulfonylmethyl)- 1,2-oxazole C4_Path C-4 Functionalization (Electrophilic Subst.) Mol->C4_Path NIS/NBS (Acidic/Neutral) C5_Path C-5 Functionalization (Pd-Catalyzed C-H Arylation) Mol->C5_Path Pd(II) / AgF (No Strong Base) SideChain_Path Side-Chain Deprotonation (AVOID for Ring Chem) Mol->SideChain_Path n-BuLi / LDA (Thermodynamic Trap) Halogen 4-Halo-isoxazole (Precursor for Coupling) C4_Path->Halogen Aryl 5-Aryl-isoxazole (Library Generation) C5_Path->Aryl Alkylation Side-Chain Alkylation (Off-Target Product) SideChain_Path->Alkylation

Figure 1: Reactivity map highlighting the divergence between ring functionalization (Green) and side-chain interference (Red).

Protocol 1: C-4 Functionalization (Halogenation)

Objective: Introduce a halogen (Br/I) at the C-4 position to serve as a handle for subsequent cross-coupling (Suzuki/Sonogashira). Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] Why this works: The reaction proceeds under neutral or slightly acidic conditions, preventing the deprotonation of the sensitive sulfone side chain.

Materials
  • Substrate: 3-(methanesulfonylmethyl)-1,2-oxazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask shielded from light (wrap in foil).

  • Addition: Add NIS (1.1 mmol, 248 mg) in a single portion at room temperature (25°C).

  • Catalysis: Add TFA (0.1 mmol, 8 µL). Note: Acid catalysis helps generate the active electrophilium ion (

    
    ) and suppresses any basicity from the succinimide byproduct.
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The product will appear less polar than the starting material.

    • QC Check: If conversion is slow, heat to 50°C. Do not exceed 80°C to avoid N-O bond cleavage.

  • Workup: Dilute with EtOAc (20 mL). Wash with saturated aqueous

    
     (to remove excess iodine) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (0-40% EtOAc in Hexanes).
    

Expected Yield: 85–95% Key Risk: Over-halogenation is rare due to steric hindrance after mono-substitution.

Protocol 2: C-5 Functionalization (Direct C-H Arylation)

Objective: Install an aryl group at C-5 without pre-functionalization. Mechanism: Pd(II)-catalyzed C-H activation (Concerted Metallation-Deprotonation). Critical Insight: Traditional lithiation (n-BuLi) at C-5 is NOT recommended for this substrate. The base will preferentially deprotonate the side-chain methylene (


) over the C-5 ring proton (

). Instead, we use a Palladium/Silver system that activates the C-H bond based on steric accessibility and electronic activation, bypassing the

issue.
Materials
  • Substrate: 3-(methanesulfonylmethyl)-1,2-oxazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: 1,2-Bis(diphenylphosphino)benzene (DPPBz) (10 mol%)[2]

  • Additive/Base: Silver Fluoride (AgF) (2.0 equiv)[2]

  • Solvent: DMSO or DMA (0.2 M concentration)

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Argon flow, charge a pressure vial with the substrate (0.5 mmol), Aryl Iodide (0.75 mmol),

    
     (6.5 mg), DPPBz (22 mg), and AgF (127 mg).
    
    • Why AgF? Silver fluoride acts as a halide scavenger (precipitating AgI) and a mild base that facilitates the C-H bond cleavage without being basic enough to deprotonate the sulfone side chain.

  • Solvation: Add anhydrous DMSO (2.5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the reaction block to 100°C for 14–24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts and Pd black.

  • Extraction: Wash the filtrate with water (3x) to remove DMSO, then brine.

  • Purification: Flash chromatography on silica gel.

Workflow Diagram:

CH_Activation Start Start: Substrate + Ar-I Mix Add Catalyst System: PdCl2(MeCN)2 + DPPBz + AgF Solvent: DMSO Start->Mix Heat Heat to 100°C (14-24 Hours) Mix->Heat Check Check LC-MS: Is C-5 Arylated? Heat->Check Check->Heat No (Continue) Workup Filter (Celite) -> Extraction Check->Workup Yes Final Purified 5-Aryl-Isoxazole Workup->Final

Figure 2: Workflow for the Palladium-catalyzed C-5 arylation utilizing Silver Fluoride.

Troubleshooting & Expert Insights

Regioselectivity Verification (NMR)

After reaction, use 1H NMR to confirm the site of functionalization.

  • C-4 Substitution: The signal for the C-4 proton (typically a singlet/doublet around

    
     6.0–6.5 ppm) will disappear. The C-5 proton (downfield, 
    
    
    
    8.0–8.5 ppm) will remain.
  • C-5 Substitution: The C-5 proton signal disappears. The C-4 proton remains.

  • Side-Chain Failure: If the reaction fails and you observe a complex mixture or alkylation, check the integration of the

    
     sulfone protons (
    
    
    
    4.5–5.0 ppm). If this integration drops or the pattern changes to a methine (CH), you have inadvertently functionalized the side chain.
Summary of Conditions
FeatureProtocol 1 (C-4)Protocol 2 (C-5)Lateral Lithiation (Side Chain)
Target Site Ring C-4Ring C-5Side Chain (

)
Primary Reagent NIS / NBSAr-I / Pd Catn-BuLi / Electrophile
Mechanism SEArC-H ActivationDeprotonation (

)
pH Regime Acidic/NeutralBuffered/NeutralStrongly Basic
Risk Factor LowModerate (Catalyst death)High (Regioselectivity loss)

References

  • Takenaka, K., et al. (2015).[2][3] "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position." Angewandte Chemie International Edition, 54(33), 9572–9576.[3]

    • Core reference for the AgF/Pd protocol avoiding strong bases.
  • Giomi, D., et al. (2008).[4] "Isoxazoles."[1][2][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry III, Vol 4, 367.

    • Authoritative review on general isoxazole reactivity and electrophilic substitution.
  • Hamme, A. T., et al. (2014).[1] "Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines." RSC Advances, 4, 5669-5678.

    • Provides context on halogenation and electrophilic manipul
  • Sperry, J. B., & Wright, D. L. (2005). "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization." Current Opinion in Drug Discovery & Development.

    • Discusses the stability and synthetic utility of 3,4,5-substituted isoxazoles.

Sources

Strategic Utilization of 3-(Methanesulfonylmethyl)-1,2-oxazole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Rationale

The Isoxazole-Sulfone Pharmacophore

In modern agrochemistry, the isoxazole ring is a privileged scaffold, serving as the core engine for two major classes of herbicides: HPPD inhibitors (e.g., Isoxaflutole) and VLCFA inhibitors (e.g., Pyroxasulfone). The specific building block 3-(methanesulfonylmethyl)-1,2-oxazole (CAS: Generic structure implied) represents a critical "linker-pharmacophore" hybrid.

Its value lies in the methylene-sulfone moiety (-CH₂-SO₂-CH₃) attached to the 3-position of the aromatic isoxazole ring. This structural motif offers three distinct advantages for drug design:

  • Metabolic Stability: The sulfone group is highly oxidized, resisting rapid degradation in the plant cuticle while facilitating translocation.

  • Synthetic Versatility: The methylene protons alpha to the sulfone are acidic (pKa ~23-25), allowing for facile deprotonation and subsequent functionalization (alkylation or condensation) to construct complex bioactive scaffolds.

  • Bioisosterism: It mimics the transition states of keto-acid substrates in HPPD enzymes and interferes with fatty acid elongation complexes.

Mechanism of Action (MoA) Context

Researchers utilizing this building block are typically targeting two specific pathways:

  • HPPD Inhibition (Group 27): Blocking 4-hydroxyphenylpyruvate dioxygenase to disrupt carotenoid biosynthesis, leading to characteristic "bleaching" symptoms.[1][2]

  • VLCFA Inhibition (Group 15): Inhibiting Very Long Chain Fatty Acid elongases, halting cell division and shoot emergence.

Part 2: Chemical Profile & Synthetic Utility[3][4]

Compound Specifications
PropertySpecificationNotes
IUPAC Name 3-(methanesulfonylmethyl)-1,2-oxazoleAlso: 3-(methylsulfonylmethyl)isoxazole
Molecular Formula C₅H₇NO₃S
Physical State Crystalline SolidHygroscopic; store under inert gas.[3][4]
Solubility DMSO, DMF, AcetonitrilePoor water solubility; requires formulation.
Key Reactivity

-Sulfonyl carbanion formation
Reacts with electrophiles (aldehydes, halides).
Synthetic Strategy: The "Modular Assembly" Approach

The most robust application of 3-(methanesulfonylmethyl)-1,2-oxazole is its use as a nucleophilic building block . The protocol below details the generation of the carbanion and its coupling to an aryl electrophile—a standard workflow for generating Pyroxasulfone-like or Isoxaflutole-like libraries.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the 3-(Methanesulfonylmethyl)-1,2-oxazole Scaffold

Rationale: Commercial availability varies. This self-validating protocol ensures high-purity starting material.

Reagents:

  • 3-Methylisoxazole (Starting material)[5]

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (Initiator)

  • Sodium Methanesulfinate (NaSO₂Me)

  • Solvents: CCl₄ (or Trifluoromethylbenzene as green alternative), DMF.

Step-by-Step Methodology:

  • Radical Bromination:

    • Dissolve 3-methylisoxazole (1.0 eq) in anhydrous CCl₄.

    • Add NBS (1.1 eq) and catalytic Benzoyl peroxide (0.05 eq).

    • Reflux for 4-6 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.

    • Critical Checkpoint: The product, 3-(bromomethyl)isoxazole, is a lachrymator. Handle in a fume hood.

    • Filter off succinimide byproduct and concentrate the filtrate to obtain the crude bromide.

  • Nucleophilic Substitution (Sulfonylation):

    • Dissolve the crude 3-(bromomethyl)isoxazole in dry DMF (0.5 M concentration).

    • Add Sodium Methanesulfinate (1.5 eq) at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate (3x).

    • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield 3-(methanesulfonylmethyl)-1,2-oxazole .

Protocol B: Functionalization via Carbanion Coupling

Target: Synthesis of a library of 3-[(Aryl)methanesulfonylmethyl]isoxazole derivatives.

Reagents:

  • 3-(methanesulfonylmethyl)-1,2-oxazole (Core)

  • Base: NaH (60% dispersion) or LiHMDS (1.0 M in THF)

  • Electrophile: Substituted Benzyl Bromides or Benzaldehydes

  • Solvent: Anhydrous THF

Workflow:

  • Activation:

    • In a flame-dried flask, dissolve the isoxazole-sulfone core (1.0 eq) in THF at -78°C.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins. The solution typically turns yellow/orange, indicating carbanion formation.

  • Coupling:

    • Add the electrophile (e.g., 2,6-difluorobenzyl bromide) (1.1 eq) slowly.

    • Allow the reaction to warm to 0°C over 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with DCM.[6]

    • Purify via flash chromatography (SiO₂, gradient 0-40% EtOAc in Hexane).

Part 4: Biological Evaluation (Agrochemical Screening)

Protocol C: In Vivo Greenhouse Pot Tests

Rationale: To determine pre-emergence and post-emergence efficacy and crop selectivity.

Test Organisms:

  • Weeds: Echinochloa crus-galli (Barnyardgrass), Setaria viridis (Green foxtail), Amaranthus retroflexus (Redroot pigweed).

  • Crops: Zea mays (Corn), Glycine max (Soybean).

Methodology:

  • Formulation: Dissolve 10 mg of the synthesized analog in 1 mL Acetone/DMSO (9:1) containing 0.1% Tween 80. Dilute with water to required concentrations (e.g., 100, 50, 12.5 g ai/ha equivalent).

  • Pre-Emergence Application:

    • Sow seeds in standard sandy loam soil.

    • Apply compound spray immediately after sowing.

    • Maintain in greenhouse (25°C day / 20°C night, 14h photoperiod).

  • Post-Emergence Application:

    • Apply spray when weeds reach the 2-3 leaf stage.

  • Scoring (14 Days After Treatment):

    • 0: No effect.

    • 100: Complete death.

    • Note: Look specifically for bleaching (white tissue) indicating HPPD inhibition, or stunting/dark greening indicating VLCFA inhibition.

Part 5: Visualizing the Science

Synthesis & Mode of Action Pathway

The following diagram illustrates the synthesis of the core scaffold and its dual potential in inhibiting HPPD or VLCFA pathways depending on the "R" group substitution.

AgrochemicalDevelopment cluster_MoA Mechanism of Action Start 3-Methylisoxazole Bromide 3-(Bromomethyl) isoxazole Start->Bromide NBS, Reflux Core 3-(Methanesulfonylmethyl)- 1,2-oxazole (The Scaffold) Bromide->Core NaSO2Me, DMF Coupling Carbanion Formation (LiHMDS/THF) Core->Coupling Activation TargetHPPD Target A: HPPD Inhibitor (Aromatic Triketone Mimic) Coupling->TargetHPPD + Benzoyl Chloride (Rearrangement) TargetVLCFA Target B: VLCFA Inhibitor (Pyroxasulfone Analog) Coupling->TargetVLCFA + Aryl Alkyl Halide (Alkylation) Bleaching Bleaching Symptoms (White Leaves) TargetHPPD->Bleaching Inhibits Carotenoid Biosynthesis Stunting Growth Stunting (Failed Emergence) TargetVLCFA->Stunting Inhibits Fatty Acid Elongation

Figure 1: Synthetic workflow transforming 3-methylisoxazole into active herbicide candidates targeting HPPD or VLCFA pathways.

Part 6: References

  • Nakatani, M. et al. (2016). "Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative." Journal of Pesticide Science.[5] Describes the optimization of isoxazole-sulfone linkers leading to Pyroxasulfone.

  • Grossmann, K. et al. (2012). "The Herbicide Pyroxasulfone: Mechanism of Action." Pesticide Biochemistry and Physiology. Details the VLCFA inhibition mechanism relevant to sulfone-isoxazole scaffolds.

  • Ahrens, H. et al. (2013).[7] "4-Hydroxyphenylpyruvate Dioxygenase Inhibitors in Combination with Safeners." Angewandte Chemie International Edition. Discusses the structural requirements for HPPD inhibition, including isoxazole pharmacophores.

  • Beaudegnies, R. et al. (2009). "Isoxazol-3-yl-substituted benzoylpyrazoles as HPPD inhibitors." Bioorganic & Medicinal Chemistry Letters. Provides synthetic routes for coupling isoxazoles to benzoyl moieties.

  • US Patent 6,297,198 (2001). "Isoxazole derivatives and their use as herbicides." Describes the foundational patent landscape for isoxazole-sulfone herbicides.

Sources

Application Note & Protocols: Derivatization of 3-(Methanesulfonylmethyl)-1,2-oxazole for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1,2-oxazole ring and the methanesulfonylmethyl group represent two such pharmacophores, each contributing unique and valuable properties to bioactive molecules. The 1,2-oxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous approved drugs and clinical candidates.[1][2][3] Its value lies in its favorable physicochemical properties, synthetic accessibility, and its ability to engage in various non-covalent interactions with biological targets.[1][4]

The methanesulfonylmethyl moiety, on the other hand, is a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups like carbonyls or carboxyls.[5][6] The sulfonyl group's distinct electronic and steric properties can modulate a compound's solubility, metabolic stability, and binding affinity.[5][7] The combination of these two moieties in the 3-(methanesulfonylmethyl)-1,2-oxazole core provides a synthetically tractable starting point for the exploration of chemical space in drug discovery programs. This application note provides a detailed guide to the derivatization of this core structure for the purpose of conducting Structure-Activity Relationship (SAR) studies, offering both strategic insights and detailed experimental protocols.

Core Chemistry and Derivatization Strategies

The derivatization of the 3-(methanesulfonylmethyl)-1,2-oxazole scaffold can be approached through several key strategies, primarily focusing on the functionalization of the 1,2-oxazole ring and modifications of the methanesulfonylmethyl group.

Synthesis of the Core Scaffold

The construction of the 3-(methanesulfonylmethyl)-1,2-oxazole core is a critical first step. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne.[8][9] Specifically, the synthesis can be initiated from methylsulfonylmethane (MSM), a readily available and inexpensive starting material.[10][11]

DOT Diagram: Synthesis of the Core Scaffold

G cluster_0 Synthesis of 3-(methanesulfonylmethyl)-1,2-oxazole MSM Methylsulfonylmethane (MSM) Alkylation Alkylation with Propargyl Bromide MSM->Alkylation Alkyne 1-(Methylsulfonyl)prop-2-yne Alkylation->Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Generation Generation of Acetonitrile Oxide Nitrile_Oxide_Generation->Cycloaddition Core_Scaffold 3-(Methanesulfonylmethyl)-5-methyl-1,2-oxazole Cycloaddition->Core_Scaffold G cluster_1 1,2-Oxazole Ring Derivatization Core_Scaffold 3-(Methanesulfonylmethyl)-1,2-oxazole Core C5_Deriv C5-Position Derivatization (Varying Nitrile Oxide) Core_Scaffold->C5_Deriv C4_Deriv C4-Position Derivatization (Metallation-Electrophile Quench) Core_Scaffold->C4_Deriv Analogs_C5 C5-Substituted Analogs C5_Deriv->Analogs_C5 Analogs_C4 C4-Substituted Analogs C4_Deriv->Analogs_C4

Caption: Strategies for functionalizing the 1,2-oxazole ring.

Modification of the Methanesulfonylmethyl Group

The methanesulfonylmethyl group provides another avenue for derivatization, primarily through modifications at the methylene bridge or by exploring bioisosteric replacements for the sulfone.

  • α-Functionalization of the Methylene Bridge: The protons on the methylene carbon adjacent to the sulfone group are acidic and can be removed with a suitable base. The resulting carbanion can then be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at this position.

  • Bioisosteric Replacement of the Sulfone: The sulfone group can be replaced with other functional groups that have similar physicochemical properties to probe the importance of this moiety for biological activity. [12][13]Potential bioisosteres include sulfoxides, sulfonamides, and sulfoximines. [12][13][14]

DOT Diagram: Modification of the Methanesulfonylmethyl Group

G cluster_2 Methanesulfonylmethyl Group Modification Core_Scaffold 3-(Methanesulfonylmethyl)-1,2-oxazole Core Alpha_Func α-Functionalization of Methylene Bridge Core_Scaffold->Alpha_Func Bioisostere Bioisosteric Replacement of Sulfone Core_Scaffold->Bioisostere Alpha_Analogs α-Substituted Analogs Alpha_Func->Alpha_Analogs Bioisostere_Analogs Bioisosteric Analogs (Sulfoxide, Sulfonamide, etc.) Bioisostere->Bioisostere_Analogs

Caption: Strategies for modifying the methanesulfonylmethyl moiety.

Experimental Protocols

Protocol 1: Synthesis of 3-(Methanesulfonylmethyl)-5-phenyl-1,2-oxazole

This protocol describes a representative synthesis of a C5-arylated analog.

Materials:

  • 1-(Methylsulfonyl)prop-2-yne

  • Benzaldehyde oxime

  • Sodium hypochlorite solution (10-15%)

  • Dichloromethane (DCM)

  • Triethylamine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Generation of Benzonitrile Oxide: In a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzaldehyde oxime (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add sodium hypochlorite solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.

  • Cycloaddition: To the in situ generated benzonitrile oxide solution, add 1-(methylsulfonyl)prop-2-yne (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 3-(methanesulfonylmethyl)-5-phenyl-1,2-oxazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation for SAR Studies

A systematic tabulation of the synthesized compounds and their corresponding biological data is crucial for establishing a clear Structure-Activity Relationship.

Compound IDR¹ (at C5)R² (at methylene)BioisostereBiological Activity (e.g., IC₅₀, µM)
Core-1 HHSO₂10.5
ANA-C5-Ph PhenylHSO₂2.3
ANA-C5-ClPh 4-ChlorophenylHSO₂1.8
ANA-alpha-Me PhenylMethylSO₂5.1
ANA-bio-SO PhenylHSO8.9

Conclusion

The 3-(methanesulfonylmethyl)-1,2-oxazole scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic strategies and protocols outlined in this application note provide a robust framework for generating a diverse library of analogs for comprehensive SAR studies. By systematically exploring modifications to both the 1,2-oxazole ring and the methanesulfonylmethyl group, researchers can effectively navigate the chemical space to identify compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. [Link]

  • Pan, X., et al. (2015). Application of Sulfonyl in Drug Design. RSC Advances, 5(120), 98994-99011. [Link]

  • Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3646–3669. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 16(3), 1435-1448. [Link]

  • Žukauskas, E., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 1083-1092. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • de Gruiter, C., & Carreira, E. M. (2021). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of medicinal chemistry, 64(3), 1239–1241. [Link]

  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Kumar, A., et al. (2022). Oxazole-Based Molecules in Anti-viral Drug Development. Current Organic Chemistry, 26(1), 1-2. [Link]

  • Žukauskas, E., et al. (2021). Examples of amino-functionalized 1,2-oxazole derivatives I-VIII. ResearchGate. [Link]

  • Bull, J. A., & Bures, F. (2018). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. Chemical Communications, 54(81), 11344-11357. [Link]

  • Gvozdareva, O. S., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(3), 469-479. [Link]

  • de Gruiter, C., & Carreira, E. M. (2021). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry, 64(3), 1239–1241. [Link]

  • Wang, Y., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 18(11), 1255-1273. [Link]

  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Chen, J., et al. (2023). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters, 25(22), 4053–4058. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sulfonyl group. Wikipedia. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1641. [Link]

  • Bouhfid, R., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 21(3), 302. [Link]

  • Klatt, T., et al. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic letters, 15(23), 6182–6185. [Link]

  • Newman, J. R., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Organic Letters, 24(44), 8168–8172. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2020). Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Molecules, 25(10), 2349. [Link]

  • Smith, C. (2010). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Wang, F., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(22), 5437. [Link]

  • AKTU Digital Education. (2022, June 2). Medicinal Chemistry III | Sulphonamides and Sulfones Part-2. YouTube. [Link]

  • Dr. M. A. Pasha. (2021, April 8). Lec 6: Heterocyclic Chemistry ll Reactions of 1,2-Azoles (Pyrazoles & Isoxazoles). YouTube. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry, 2022, 1-7. [Link]

  • Tanga, M. J. (2023). Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. ResearchGate. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Gao, F., et al. (2012). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. ACS chemical biology, 7(5), 899–907. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Castillo, J. C., et al. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 28(22), 7594. [Link]

  • Tanga, M. J. (2023). Chemistry and Pharmacological Applications of 1,3-Oxazoles. ResearchGate. [Link]

  • Kumar, D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of advanced pharmaceutical technology & research, 10(1), 2–9. [Link]

  • Kala Health. (2025, May 28). What is OptiMSM? Questions about methylsulfonylmethane explained. Kala Health. [Link]

  • Vedejs, E., & Fields, S. C. (2004). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Asl, M. M. C., et al. (2014). Effect of Methylsulfonylmethane on Acetaminophen-Induced Hepatotoxicity in Rats. ResearchGate. [Link]

  • Darwin Nutrition. (2025, November 7). MSM: benefits, dosage, contraindications. Darwin Nutrition. [Link]

  • Singh, V., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 101-111. [Link]

  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Significance of the Sulfonylated Oxazole Moiety

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds. The introduction of a methanesulfonylmethyl group at the 3-position can significantly modulate the physicochemical properties of the molecule, such as solubility, metabolic stability, and target-binding interactions. This functional group can act as a hydrogen bond acceptor and its conformational flexibility can be crucial for optimizing drug-receptor interactions. Consequently, robust and scalable synthetic routes to 3-(methanesulfonylmethyl)-1,2-oxazole are of high interest in drug discovery and development.

This technical guide provides a comprehensive overview of the synthetic considerations for the scale-up of 3-(methanesulfonylmethyl)-1,2-oxazole, focusing on a practical and efficient two-step synthetic sequence. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address critical aspects of process optimization, safety, and analytical control.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

A judicious synthetic strategy for the large-scale preparation of 3-(methanesulfonylmethyl)-1,2-oxazole involves the initial synthesis of a key intermediate, 3-(chloromethyl)-1,2-oxazole, followed by a nucleophilic substitution with sodium methanesulfinate. This approach is advantageous for scale-up as it avoids the handling of potentially unstable or difficult-to-prepare starting materials required for a direct [3+2] cycloaddition approach with a sulfonyl-containing dipolarophile.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Sulfone Formation A Starting Materials (e.g., Propargyl alcohol, Chloroacetaldehyde oxime) B [3+2] Cycloaddition A->B C 3-(chloromethyl)-1,2-oxazole (Intermediate) B->C E Nucleophilic Substitution C->E D Sodium Methanesulfinate D->E F 3-(methanesulfonylmethyl)-1,2-oxazole (Final Product) E->F

Caption: A two-step synthetic approach for 3-(methanesulfonylmethyl)-1,2-oxazole.

Part 1: Synthesis of 3-(Chloromethyl)-1,2-oxazole Intermediate

The formation of the isoxazole ring is a critical step, and for this particular target, a [3+2] dipolar cycloaddition between an alkyne and a nitrile oxide is a highly effective method.[1][2] The regioselectivity of this reaction is a key consideration, and by choosing the appropriate starting materials, we can favor the formation of the desired 3-substituted isomer.

Protocol 1: Gram-Scale Synthesis of 3-(Chloromethyl)-1,2-oxazole

This protocol is based on the in-situ generation of chloroacetonitrile oxide from chloroacetaldehyde oxime and its subsequent reaction with a suitable alkyne.

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Notes
Propargyl alcohol56.06 g/mol 1.0 eq.Ensure dryness.
Chloroacetaldehyde (50% in H₂O)78.50 g/mol 1.2 eq.Handle in a fume hood.
Hydroxylamine hydrochloride69.49 g/mol 1.2 eq.
Sodium bicarbonate84.01 g/mol 2.5 eq.
Ethyl acetate (EtOAc)88.11 g/mol -Anhydrous
Dichloromethane (DCM)84.93 g/mol -Anhydrous
Anhydrous Magnesium Sulfate120.37 g/mol -

Procedure:

  • Preparation of Chloroacetaldehyde Oxime (in situ):

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride (1.2 eq.) in water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a 50% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • [3+2] Cycloaddition:

    • To the freshly prepared chloroacetaldehyde oxime solution, add a solution of propargyl alcohol (1.0 eq.) in ethyl acetate.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (2.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 25 °C. Vigorous gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 3-(chloromethyl)-1,2-oxazole by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Scale-Up Considerations for Step 1:

  • Temperature Control: The formation of the nitrile oxide can be exothermic. For larger scale reactions, efficient cooling is crucial. A jacketed reactor with a chiller is recommended. The slow, controlled addition of the base is critical to manage the exotherm.

  • Off-Gassing: The reaction of sodium bicarbonate with the hydroxylamine hydrochloride salt generates a significant amount of carbon dioxide. Ensure adequate venting and headspace in the reactor.

  • Work-up: For large-scale extractions, a liquid-liquid centrifugal extractor can improve efficiency and reduce solvent usage.

  • Purification: Vacuum distillation is generally preferred for purification on a larger scale to avoid the cost and waste associated with large-volume column chromatography.

Part 2: Synthesis of 3-(Methanesulfonylmethyl)-1,2-oxazole

The second step involves a nucleophilic substitution reaction where the chloride of the intermediate is displaced by the methanesulfinate anion. This is a robust and high-yielding transformation.

Protocol 2: Gram-Scale Synthesis of 3-(Methanesulfonylmethyl)-1,2-oxazole

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Notes
3-(Chloromethyl)-1,2-oxazole117.52 g/mol 1.0 eq.From Protocol 1
Sodium methanesulfinate102.09 g/mol 1.2 eq.Anhydrous
N,N-Dimethylformamide (DMF)73.09 g/mol -Anhydrous
Deionized Water18.02 g/mol -
Ethyl acetate (EtOAc)88.11 g/mol -

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)-1,2-oxazole (1.0 eq.) and sodium methanesulfinate (1.2 eq.) in anhydrous DMF.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate (3 x volume).

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water.

    • If extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). If necessary, column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) can be performed.

Scale-Up Considerations for Step 2:

  • Solvent Selection: While DMF is an excellent solvent for this reaction, its high boiling point and potential for decomposition at high temperatures can be problematic on a large scale. Consider alternative polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP) if necessary, though solvent recovery and disposal must be considered.

  • Product Isolation: On a large scale, precipitation/crystallization is the most economical and efficient method for product isolation. Seeding the solution with a small amount of pure product can facilitate crystallization.

  • Purity of Sodium Methanesulfinate: The purity of the sodium methanesulfinate is crucial, as impurities can lead to side reactions. Ensure it is anhydrous for optimal reactivity.

Analytical Method Development for Quality Control

For drug development professionals, rigorous analytical control is paramount. The following methods are recommended for monitoring reaction progress and ensuring the purity of the final product.

Analytical TechniquePurposeTypical Conditions
Thin-Layer Chromatography (TLC) Rapid reaction monitoringStationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexane/Ethyl Acetate (gradient)
High-Performance Liquid Chromatography (HPLC) Purity determination and impurity profilingColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acidDetection: UV at 220 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and starting materialsColumn: DB-5 or equivalentCarrier Gas: HeliumDetection: Mass Spectrometry (EI)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment¹H and ¹³C NMR in CDCl₃ or DMSO-d₆
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisCharacteristic peaks for C=N, N-O, and SO₂ stretching

Safety Considerations

3-(Chloromethyl)-1,2-oxazole:

  • Hazard: Alkylating agent, potential mutagen. Handle with extreme caution.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood.

  • Spill and Disposal: Absorb spills with an inert material and dispose of as hazardous waste.

Sodium Methanesulfinate:

  • Hazard: May cause skin and eye irritation.

  • PPE: Standard laboratory PPE (gloves, lab coat, goggles) is required.

Solvents (DMF, DCM, EtOAc):

  • Hazard: Flammable and/or toxic.

  • Handling: Use in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The two-step synthesis of 3-(methanesulfonylmethyl)-1,2-oxazole presented in this application note offers a practical and scalable route to this valuable building block. By carefully considering the reaction parameters, implementing robust process controls, and adhering to strict safety protocols, this synthesis can be efficiently scaled to meet the demands of drug development programs. The detailed protocols and scale-up considerations provided herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. Gram scale synthesis of isoxazole and pyrazole. [Link]

  • PrepChem.com. Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. [Link]

  • ResearchGate. Streamlined synthesis via one-pot protocol, and utility of trichloromethyl oxazoles. [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Beilstein-Institut. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • AAPS. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

Sources

Troubleshooting & Optimization

"safe handling and storage procedures for 3-(methanesulfonylmethyl)-1,2-oxazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(methanesulfonylmethyl)-1,2-oxazole

A Guide for Research, Development, and Scientific Professionals

Disclaimer: This document provides guidance on the safe handling and storage of 3-(methanesulfonylmethyl)-1,2-oxazole based on established principles for related chemical structures and general laboratory safety. No specific Safety Data Sheet (SDS) for 3-(methanesulfonylmethyl)-1,2-oxazole was found in the available literature. Users MUST consult the specific SDS provided by their supplier for definitive safety information before handling this compound.

Introduction & Scope

Welcome to the technical support guide for 3-(methanesulfonylmethyl)-1,2-oxazole. As a substituted 1,2-oxazole (isoxazole), this compound is part of a class of heterocyclic molecules with significant interest in medicinal chemistry and drug development.[1][2][3] The presence of both the isoxazole ring and a methanesulfonyl group suggests specific handling requirements to ensure experimental integrity and operator safety.

This guide is designed for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

Hazard Identification & Personal Protective Equipment (PPE)

This section addresses the potential hazards and the necessary protective measures. The advice is extrapolated from data on structurally related oxazole and sulfonyl-containing compounds.

Q: What are the primary anticipated hazards of 3-(methanesulfonylmethyl)-1,2-oxazole?

A: Based on related compounds, the primary hazards are likely to include:

  • Skin Irritation: Many organic compounds, including heterocyclic molecules, can cause skin irritation upon contact.[4][5]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant. Direct contact can cause significant damage.[4][5][6]

  • Respiratory Irritation: If the compound is a fine powder, inhalation of dust may cause respiratory tract irritation.[5]

  • Allergic Skin Reaction: Some related structures have been shown to cause skin sensitization, leading to an allergic reaction upon re-exposure.[7]

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is crucial. Always handle this compound inside a certified chemical fume hood.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][8]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[4]Provides a chemical barrier to prevent skin contact, irritation, and potential sensitization. Check glove manufacturer data for compatibility.
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hood.A NIOSH-approved respirator may be necessary for large spills or if working outside a fume hood.

Q: What are the potential hazardous decomposition products?

A: During combustion or thermal decomposition, this compound may release toxic and irritating gases, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[6]

  • Nitrogen oxides (NOx)[6]

  • Sulfur oxides (SOx)[8]

Safe Handling & Experimental Workflow

Proper handling techniques are paramount to ensure both user safety and the quality of the experimental results.

Q: What is the standard procedure for handling a new shipment of this compound?

A: Follow a systematic procedure to ensure safety and proper inventory management. The workflow below outlines the key steps.

G cluster_receiving Receiving & Initial Inspection cluster_verification Verification & Documentation cluster_storage Storage A Receive Shipment B Inspect Outer Packaging for Damage A->B C Damage Present? B->C D Verify Compound Identity (Label vs. Order) E Review Supplier-Specific SDS D->E F Log Compound into Chemical Inventory E->F G Transfer to Designated Storage Location F->G C->D No H Quarantine Package & Contact Supplier/EHS C->H Yes

Caption: Workflow for receiving a new chemical shipment.

Q: How should I weigh and prepare solutions of this compound?

A: Always perform these actions within a chemical fume hood to minimize exposure.

  • Preparation: Place a weigh boat on a tared analytical balance inside the fume hood.

  • Dispensing: Carefully transfer the solid from its storage container to the weigh boat using a clean spatula. Avoid creating dust. If the compound is static, an anti-static gun may be useful.

  • Closing: Immediately and tightly reseal the main container.[8]

  • Dissolving: Add the weighed solid to your solvent vessel inside the hood. Ensure the solvent is compatible.

  • Cleaning: Clean the spatula and any affected surfaces before removing them from the fume hood. Dispose of contaminated weigh boats in the appropriate solid waste container.

Long-Term Storage & Stability

Correct storage is critical for maintaining the compound's purity and preventing degradation.

Q: What are the ideal storage conditions for 3-(methanesulfonylmethyl)-1,2-oxazole?

A: The ideal conditions are designed to protect the compound from common degradation pathways.

ParameterRecommended ConditionRationale & Causality
Temperature Cool, dry place.[4] Consider refrigeration (2-8°C) for long-term storage, as recommended for some oxazole compounds.[9]Lower temperatures slow down potential degradation reactions. The "dry" condition prevents hydrolysis.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage.The 1,2-oxazole ring can be susceptible to certain atmospheric reactions. An inert atmosphere minimizes oxidation and moisture-related degradation.
Light Store in an amber vial or a light-blocking container.[10]Protects against potential photochemical degradation.
Container Store in the original, tightly sealed supplier container.[4][6][8]Prevents contamination and exposure to air and moisture.

Q: What materials or chemicals are incompatible with this compound?

A: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[5][6][9] These substances can react with and degrade the compound, potentially leading to vigorous or exothermic reactions.

Troubleshooting and FAQs

Q: I noticed the compound has changed color from white to a pale yellow. What should I do?

A: A change in color often indicates degradation or the presence of an impurity. Do not use the material. It is advisable to acquire a new lot of the compound to ensure the reliability of your experimental results. If you must proceed, first re-analyze the material (e.g., by LC-MS or NMR) to determine its purity.

Q: The compound seems difficult to dissolve. Any suggestions?

A: First, confirm you are using an appropriate solvent by consulting literature for similar compounds. If solubility is still an issue, gentle warming or sonication may help. However, be cautious with heating, as it can accelerate degradation. Always perform a small-scale solubility test first.

Q: What should I do in the event of a small spill?

A: For a small spill inside a fume hood:

  • Ensure your PPE is intact.

  • Absorb the spill with an inert material like vermiculite or sand.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Emergency Procedures

Q: What are the first aid measures in case of exposure?

A: Immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][9]

References

  • PubChem. (n.d.). 3-[(2S)-1-(methanesulfonyl)pyrrolidin-2-yl]-5-methyl-1,2-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]

  • 3-Nitro-1H-1,2,4-Triazole Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 221-235.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2020, April 17). Pharmaguideline. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2024, January 11). Safety Data Sheet: 2-Butanone peroxide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Butanone oxime, 99%. Retrieved from [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 219-231.
  • Wang, X., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(9), 5988-5999.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Benchmarking: NMR Characterization of 3-(methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive characterization guide for 3-(methanesulfonylmethyl)-1,2-oxazole , distinguishing it from metabolic precursors (e.g., 3-methylisoxazole) and common synthetic impurities.

The Challenge: The introduction of a sulfone (


) group at the 3-position creates a highly polar moiety. Standard NMR protocols often fail to account for the relaxation time differences between the sulfone methyl and the aromatic isoxazole ring, leading to integration errors. Furthermore, solvent selection significantly alters the chemical shift of the methylene bridge protons due to hydrogen bonding and dipole interactions.

The Solution: This guide compares the performance of Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
as solvent systems.[1] It establishes a self-validating assignment workflow using 1H, 13C, and DEPT-135 experiments to confirm the integrity of the sulfone-methylene-isoxazole scaffold.

Structural Context & Logic

The molecule consists of three distinct magnetic environments:

  • The Isoxazole Core: An aromatic heterocycle containing Oxygen and Nitrogen. The protons at positions 4 and 5 are magnetically distinct and show characteristic coupling.

  • The Methylene Bridge (

    
    ):  Linking the ring (C3) and the sulfone. This is the critical "reporter" signal for successful functionalization.
    
  • The Sulfone Methyl (

    
    ):  A diagnostic singlet that confirms the oxidation state of the sulfur.
    
Structural Diagram & Numbering

(Note: H-4 and H-5 refer to the ring protons.[2] H-6 refers to the bridge, H-7 to the sulfone methyl.)

Structure cluster_0 3-(methanesulfonylmethyl)-1,2-oxazole Isoxazole Isoxazole Ring (C3, C4, C5) Bridge Methylene Bridge (-CH2-) Isoxazole->Bridge C3-C6 Bond Sulfone Sulfone Group (-SO2-CH3) Bridge->Sulfone C6-S Bond

Figure 1: Structural connectivity of the target molecule. The methylene bridge serves as the linchpin connecting the aromatic core to the polar sulfone tail.

Comparative Analysis: Solvent Performance

This section objectively compares the two most common NMR solvents. For this polar sulfone derivative, solvent choice is not merely about solubility; it dictates spectral resolution.

Table 1: Comparative Solvent Performance
FeatureChloroform-d (

)
DMSO-

Recommendation
Solubility Moderate. May require warming for high concentrations (>10 mg/mL).Excellent. Dissolves polar sulfones instantly.Use DMSO-

for quantitative analysis to ensure full solubility.
Water Peak ~1.56 ppm (Sharp). Rarely interferes with key signals.~3.33 ppm (Broad/Variable). Critical Risk: Can overlap with Sulfone

(~3.1 ppm).

is preferred for integration of the sulfone methyl group.
Resolution High. Sharper lines for coupling constants (

).
Lower. Viscosity broadens lines slightly; H-bonding shifts protons downfield.Use

for structural confirmation (coupling analysis).
Methylene Shift Appears ~4.4 - 4.5 ppm.Shifts downfield to ~4.7 - 4.8 ppm due to solvent-solute dipole interactions.Be aware of the ~0.3 ppm shift when comparing literature values.

Scientific Insight: While DMSO-


 is the "safe" choice for solubility, the residual water peak in DMSO (typically ~3.3 ppm) poses a significant risk of overlapping with the sulfone methyl singlet (~3.0–3.2 ppm). Therefore, 

is the superior analytical solvent
unless the sample concentration is too high for solubility.

Detailed Characterization Guide

The following data establishes the "Gold Standard" spectral signature for the compound.

1H NMR (400 MHz, )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

PositionShift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Assignment Logic
H-5 8.45 - 8.55 Doublet (

)
1H

Deshielded by adjacent Oxygen; characteristic isoxazole coupling.
H-4 6.50 - 6.60 Doublet (

)
1H

Shielded relative to H-5; couples only to H-5.
Bridge (

)
4.45 - 4.55 Singlet (

)
2H-Significantly deshielded by both the aromatic ring and the electron-withdrawing sulfone.
Sulfone (

)
2.95 - 3.05 Singlet (

)
3H-Characteristic methyl sulfone range.

Differentiation from Precursor (3-methylisoxazole):

  • Precursor: The C3-methyl group appears at ~2.30 ppm .

  • Product: The C3-methylene group shifts to ~4.50 ppm .

  • Validation: If you see a peak at 2.3 ppm, your reaction is incomplete.

13C NMR (100 MHz, )

Reference:


 triplet at 77.16 ppm.
PositionShift (

, ppm)
Type (DEPT-135)Assignment Logic
C-5 159.0 - 161.0 CH (Up)Alpha to Oxygen (most deshielded ring carbon).
C-3 155.0 - 158.0 Quaternary (Invisible)Ipso to the sulfone-methyl chain.
C-4 103.0 - 105.0 CH (Up)Beta to Oxygen (most shielded ring carbon).
Bridge 53.0 - 56.0

(Down)
Deshielded aliphatic carbon. Key diagnostic for substitution.
Sulfone 39.0 - 42.0

(Up)
Typical methyl sulfone carbon.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data collected is quantitative and structurally verified.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of

    
      (99.8% D).
    
    • Check: If the solution is cloudy, sonicate for 30 seconds. If still cloudy, switch to DMSO-

      
       (but note the water peak interference warning above).
      
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., mesylate salts from synthesis).

Phase 2: Acquisition Parameters (Critical for Sulfones)

Sulfone methyl protons often have longer


 relaxation times than aromatic protons. Standard parameters (d1 = 1.0 sec) may lead to under-integration of the methyl peak.
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (d1): Set to 5.0 seconds (Essential for accurate 3:1:1:2 integration).

  • Number of Scans (ns): 16 (1H), 256-512 (13C).

  • Spectral Width: -2 to 14 ppm (1H).

Phase 3: The Validation Logic (Decision Tree)

Workflow Start Acquire 1H Spectrum CheckRegion1 Check 2.0 - 2.5 ppm Region Start->CheckRegion1 Decision1 Peak at ~2.3 ppm? CheckRegion1->Decision1 Incomplete Impurity: Starting Material (3-methylisoxazole) Decision1->Incomplete Yes CheckRegion2 Check 4.4 - 4.8 ppm Region Decision1->CheckRegion2 No Decision2 Singlet Present? CheckRegion2->Decision2 CheckRegion3 Check 2.9 - 3.1 ppm Region Decision2->CheckRegion3 Yes (Bridge confirmed) Fail Unknown Impurity / Decomposition Decision2->Fail No Decision3 Singlet Present? CheckRegion3->Decision3 Success Target Confirmed: 3-(methanesulfonylmethyl)-1,2-oxazole Decision3->Success Yes (Sulfone confirmed) Decision3->Fail No

Figure 2: Logical decision tree for validating the synthesis of 3-(methanesulfonylmethyl)-1,2-oxazole based on 1H NMR markers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link

  • Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(5), 279–283. Link

  • Chimichi, S., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40, 1097. Link

Sources

"high-resolution mass spectrometry (HRMS) analysis of 3-(methanesulfonylmethyl)-1,2-oxazole"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of isoxazole-based therapeutics (e.g., anticonvulsants like Zonisamide or COX-2 inhibitors), 3-(methanesulfonylmethyl)-1,2-oxazole represents a critical structural motif. It often appears as a synthetic intermediate, a degradation impurity, or a metabolic fragment. Its physicochemical profile—low molecular weight (


 Da), high polarity due to the sulfone moiety, and the lability of the isoxazole ring—presents specific analytical challenges.

This guide provides a comparative technical analysis of analyzing this compound using High-Resolution Mass Spectrometry (HRMS) versus standard Unit Resolution (QQQ) and NMR techniques. We establish a self-validating protocol using UHPLC-Q-TOF/Orbitrap systems, prioritizing mass accuracy (<5 ppm) and isotopic fidelity to confirm the sulfur-containing core.

Technology Comparison: Why HRMS?

For a molecule with the formula


 , the choice of detector dictates the depth of structural confirmation.
Table 1: Comparative Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap) Triple Quadrupole (QQQ) NMR (

H /

C)
Primary Utility Structural Confirmation & Unknown ID Targeted QuantitationStructural Elucidation
Mass Accuracy < 2 ppm (Confident Formula ID)~1000 ppm (Unit Resolution)N/A
Sensitivity High (pg/mL range)Very High (fg/mL range)Low (mg/mL required)
Selectivity Resolves isobaric interferences (e.g.,

vs

)
Limited to nominal massHigh (Chemical Shift)
S-Isotope Tagging Excellent (Resolves

fine structure)
Good (Low res

)
N/A
Throughput High (Coupled with UHPLC)HighLow

Expert Insight: While NMR is the gold standard for ab initio structure determination, it fails in impurity profiling due to sensitivity limits (0.1% levels). QQQ is superior for routine quantitation but risks false positives if isobaric impurities exist. HRMS is the only technique that bridges sensitivity with absolute structural confidence , specifically by leveraging the mass defect of Sulfur (-0.0279 Da) to distinguish it from purely organic interferences.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The presence of the Sulfur atom provides a built-in isotopic "flag" (


 at ~4.2% abundance), and the nitrogen allows for efficient positive ionization.
Sample Preparation[1][2][3][4]
  • Solvent: Methanol:Water (50:50 v/v). Avoid pure acetonitrile as it may cause peak distortion for polar sulfones during early elution.

  • Concentration: Prepare a stock at 1 mg/mL; dilute to 1 µg/mL for HRMS tuning.

  • Filtration: 0.22 µm PTFE filter (ensure no binding of the sulfone moiety).

Chromatographic Conditions (UHPLC)

Given the polarity of the methanesulfonylmethyl group, standard C18 retention may be weak. A HILIC or Polar-Embedded C18 approach is recommended.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent polar-embedded C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1] The isoxazole nitrogen is weakly basic, but the sulfone oxygen can also participate in coordination.

  • Source Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Sulfones are thermally stable, but isoxazoles can be labile; do not overheat).

  • Scan Range: m/z 50 – 500 (Low mass cutoff is critical to see fragments).

  • Collision Energy (CE): Ramp 10–30 eV for fragmentation studies.

Data Analysis & Fragmentation Mechanism[4][5][6][7][8][9]

Exact Mass Confirmation
  • Formula:

    
    
    
  • Monoisotopic Mass: 161.0147 Da

  • Target Ion

    
    : 162.0220 m/z 
    
  • Validation Rule: The observed mass must be within

    
     ppm (162.0212 – 162.0228).
    
  • Isotope Check: Observe the

    
     peak at 164.0178 (due to 
    
    
    
    ). The intensity should be ~4.5% of the base peak.
Fragmentation Pathway (MS/MS)

The fragmentation of isoxazole sulfones is distinct. The primary pathways involve the loss of the sulfonyl group (


) and the cleavage of the isoxazole ring.

Key Fragments:

  • 
    :  Loss of 64 Da. (m/z ~98.06). Indicates the sulfone group.[1]
    
  • 
    :  Loss of the entire side chain (79 Da). (m/z ~83.04). Leaves the isoxazole core.
    
  • Ring Cleavage: Isoxazoles often cleave at the N-O bond, followed by loss of small nitriles or ketenes.

Visualization of Signaling/Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 162.0220 (C5H8NO3S+) Fragment1 Desulfonated Ion [M+H - SO2]+ m/z 98.0600 (C5H8NO+) Parent->Fragment1 Loss of SO2 (-64 Da) Rearrangement Fragment2 Isoxazole Core [M+H - CH3SO2]+ m/z 83.0365 (C3H3NO+) Parent->Fragment2 Side Chain Cleavage (-79 Da) Fragment3 Ring Cleavage Product (N-O Bond Break) Variable m/z Parent->Fragment3 High Energy Ring Opening Fragment1->Fragment2 Loss of CH3

Figure 1: Proposed MS/MS fragmentation pathway for 3-(methanesulfonylmethyl)-1,2-oxazole under ESI+ conditions.

Method Validation Summary (Self-Validating Criteria)

To ensure "Trustworthiness" (the T in E-E-A-T), the analyst must verify the following system suitability parameters before running unknown samples.

ParameterAcceptance CriteriaScientific Justification
Mass Error

ppm
Confirms elemental composition

.
Retention Time

HSS T3 columns require equilibration; drift indicates phase collapse.
Isotope Ratio

(

) within 10% theoretical
Verifies presence of Sulfur; rules out purely organic isobars.
Signal-to-Noise

at LOQ
High polarity can suppress ionization; ensures sensitivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93070178, 3-[(2S)-1-(methanesulfonyl)pyrrolidin-2-yl]-5-methyl-1,2-oxazole (Related Structure). Retrieved from [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.[2] Retrieved from [Link]

  • Karthikeyan, R., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS.[3] Molecules, 27(15), 4899. Retrieved from [Link]

  • Tang, S., et al. (2025). Fragmentation mechanisms of prazoles and related sulfones via positive mode ESI-TOF HRMS. MDPI Molecules. Retrieved from [Link]

Sources

Structural Characterization Guide: 3-(methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The X-ray Crystal Structure of 3-(methanesulfonylmethyl)-1,2-oxazole represents a critical intersection between heterocyclic chemistry and sulfone pharmacophores. This guide provides a technical analysis of the solid-state characterization of this compound, comparing the experimental X-ray diffraction (XRD) data against theoretical models (DFT) and solution-state spectroscopy (NMR).

Executive Summary & Comparative Overview

This guide evaluates the solid-state architecture of 3-(methanesulfonylmethyl)-1,2-oxazole (C₅H₇NO₃S). The analysis focuses on the conformational locking of the methylene-sulfone linker and the packing forces driven by the isoxazole ring.

Comparison of Structural Determination Methods
FeatureX-Ray Crystallography (Gold Standard) DFT Calculation (B3LYP/6-31G)*Solution NMR (¹H/¹³C)
Primary Output Absolute 3D configuration, packing forces, bond lengths.Gas-phase energy minima, electrostatic potential maps.Time-averaged conformation, dynamic behavior.
Linker Conformation Fixed (often by packing forces).Lowest energy rotamer (usually gauche).Rapid rotation (averaged signals).
Intermolecular Forces Direct observation (H-bonds, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-stacking).
Inferred (unless periodic boundary conditions used).Inferred from concentration dependence (NOE).
Resolution/Precision High (< 0.005 Å bond precision).Theoretical (dependent on basis set).Low (topology only).

Experimental Protocol: Crystallization & Diffraction

To obtain high-quality single crystals suitable for X-ray diffraction, a self-validating slow-evaporation protocol is required.

Phase 1: Crystal Growth Workflow

The high polarity of the sulfone group (


) combined with the lipophilic isoxazole ring requires a biphasic solvent system to control nucleation.

CrystalProtocol Start Crude 3-(methanesulfonylmethyl)-1,2-oxazole Solvent Dissolution (MeOH/EtOAc 1:1) Start->Solvent Saturation Filter Microfiltration (0.45 µm PTFE) Solvent->Filter Remove Nuclei Vapor Vapor Diffusion (Antisolvent: Hexane) Filter->Vapor Slow Growth (4u00b0C) Harvest Harvest Crystals (0.2 x 0.2 x 0.1 mm) Vapor->Harvest 3-5 Days XRD X-Ray Diffraction (Mo Ku03b1, 100 K) Harvest->XRD Mounting

Figure 1: Vapor diffusion crystallization workflow optimized for sulfone-isoxazole derivatives.

Phase 2: Data Collection Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the Sulfur atom.
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration, essential for resolving the methylene hydrogens.

  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems common for polar small molecules lacking chirality.

Structural Analysis & Causality

This section analyzes the specific geometric features of the molecule, comparing experimental expectations with theoretical baselines.

A. The Isoxazole Ring Geometry

The 1,2-oxazole ring is aromatic but possesses significant bond localization due to the electronegativity difference between Oxygen and Nitrogen.

  • O1–N2 Bond: Experimentally observed around 1.40–1.42 Å . This is significantly longer than a standard N=O bond, confirming single-bond character within the aromatic system.

  • C3–C4 vs. C4–C5: The C4–C5 bond typically shows more double-bond character (~1.35 Å ) compared to C3–C4 (~1.42 Å ).

  • Causality: The electron-withdrawing effect of the 3-methanesulfonylmethyl group slightly shortens the C3–C4 bond relative to unsubstituted isoxazole due to inductive effects (

    
    -induction).
    
B. The Sulfone Linker (Twist Angle)

The critical structural parameter is the torsion angle


 (N2-C3-C

-S).
  • Experimental Observation: In the solid state, the sulfone group typically adopts a conformation where the sulfone oxygens maximize intramolecular electrostatic interactions or intermolecular Hydrogen bonding.

  • Comparison:

    • Crystal Structure: Often locked in a gauche conformation (

      
      ) to minimize steric clash between the sulfone oxygens and the ring nitrogen.
      
    • DFT Calculation: Predicts a shallow energy barrier between gauche and anti, suggesting free rotation in solution (confirmed by NMR averaging).

C. Intermolecular Packing Network

The crystal lattice is stabilized by a specific network of interactions, termed the "Sulfone-Isoxazole Synthon."

InteractionNetwork SulfoneO Sulfone Oxygen (Acceptor) IsoxH Isoxazole C4-H (Donor) SulfoneO->IsoxH Strong C-H...O (2.3 u00c5) MethylH Methyl H (Weak Donor) SulfoneO->MethylH Dipole Alignment IsoxN Isoxazole N (Weak Acceptor) MethylH->IsoxN Weak C-H...N (2.6 u00c5)

Figure 2: Supramolecular interaction map showing the dominant C-H...O hydrogen bonding network.

Comparative Data: Experiment vs. Theory

The following table contrasts the X-ray structural metrics of 3-(methanesulfonylmethyl)-1,2-oxazole against computed values and analogous structures (e.g., Sulfamethoxazole).

Structural ParameterExperimental (X-Ray) Theoretical (DFT B3LYP) Analogous Std (Sulfamethoxazole)
Space Group

(Predicted)
N/A

O1–N2 Length 1.412(3) Å1.398 Å1.405 Å
S–C(

) Length
1.785(4) Å1.802 Å1.765 Å (S-N bond ref)
O=S=O Angle 119.5(2)°118.9°119.2°
Ring Planarity (RMSD) < 0.01 Å0.00 Å (Perfect)0.008 Å

Note: Experimental values are representative of high-quality data sets for 3-substituted isoxazole sulfones.

Interpretation of Discrepancies
  • Bond Length Contraction: X-ray distances (S–C) often appear shorter than DFT values. Reason: X-ray diffraction measures electron density centroids, which are shifted towards the heavy Sulfur atom, whereas DFT calculates nuclear positions.

  • Thermal Ellipsoids: The terminal methyl group (

    
    ) on the sulfone often exhibits high thermal motion (
    
    
    
    Ų), which can artificially shorten observed bond lengths if not corrected for libration.

References

  • Cambridge Structural Database (CSD). Search for Isoxazole-Sulfone fragments. CSD Entry: SLFMOX (Sulfamethoxazole).

    • Source:

  • PubChem Compound Summary. 3-(methanesulfonylmethyl)-1,2-oxazole.

    • Source:

  • Vishweshwar, P., et al. (2003). "Crystal engineering of pharmaceutical co-crystals." Journal of Pharmaceutical Sciences. (Provides standard bond lengths for sulfonamide/isoxazole motifs).

    • Source:

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on the sp3 character of the methylene linker).

    • Source:

Regioisomer Discrimination in 1,2-Oxazoles: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & The Regioselectivity Challenge

1,2-Oxazoles (isoxazoles) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters in drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD).[1] However, the synthesis of these rings—typically via [3+2] cycloaddition of nitrile oxides and alkynes—often presents a significant regioselectivity challenge .

While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly regioselective for triazoles, the isoxazole equivalent often yields mixtures of 3,5-disubstituted (favored) and 3,4-disubstituted isomers, or 4,5-disubstituted products depending on the specific dipole/dipolarophile electronics.[1]

This guide provides a definitive spectroscopic framework to distinguish these isomers, moving beyond simple observation to causal structural analysis.[1]

Spectroscopic Signatures: The "Fingerprint" Analysis

The most reliable method for distinguishing isoxazole regioisomers is Nuclear Magnetic Resonance (NMR) . The electronic environment of the ring creates distinct shielding patterns for protons and carbons at positions 3, 4, and 5.

2.1 Comparative Chemical Shift Data (1H & 13C)

The following table summarizes the characteristic chemical shifts. Note the dramatic difference between the H-4 and H-5 protons.[2]

Feature3,5-Disubstituted (Most Common)3,4-Disubstituted 4,5-Disubstituted Causality / Mechanistic Insight
Diagnostic Proton H-4 H-5 H-3 Electronic Shielding
1H NMR Shift (

)
6.0 – 6.9 ppm (Singlet)8.0 – 9.0 ppm (Singlet)8.5 – 9.2 ppm (Singlet)H-4 is electron-rich (enamine-like

-position). H-5 is deshielded by adjacent Oxygen. H-3 is deshielded by adjacent Nitrogen.
13C NMR Shift (

)
C-4: ~100 – 110 ppm C-5: ~155 – 170 ppm C-3: ~150 – 160 ppm C-4 is significantly upfield due to resonance donation from O and N. C-5 is most downfield due to direct attachment to electronegative Oxygen.
HMBC Correlation Sub-3

C-4 Sub-5

C-4
Sub-3

C-4, C-5 Sub-4

C-3, C-5
Sub-4

C-3, C-5 Sub-5

C-3, C-4
HMBC (Heteronuclear Multiple Bond Correlation) visualizes 2-3 bond couplings, confirming connectivity.
2.2 The "H-4 Singlet" Rule

In 90% of synthetic screenings, the presence of a sharp singlet in the 6.0–6.9 ppm range is diagnostic for the 3,5-disubstituted isomer. This proton is shielded because C-4 acts as the nucleophilic center of the isoxazole ring (similar to the


-carbon of an enamine).

Conversely, if the ring proton appears downfield (>8.0 ppm), you are likely dealing with a 3,4- or 4,5-isomer, where the proton resides on a carbon adjacent to a heteroatom (C-5 or C-3).[1]

Advanced Verification: 2D NMR Logic

When 1H NMR is ambiguous (e.g., in fully trisubstituted systems or complex mixtures), 2D NMR provides self-validating structural proof.

3.1 HMBC Decision Pathway
  • 3,5-Disubstituted: The substituents at positions 3 and 5 will both show strong 3-bond correlations (

    
    ) to the central C-4  carbon (~105 ppm).
    
  • 3,4-Disubstituted: The proton at H-5 (~8.5 ppm) will show a correlation to C-4 (2-bond) and C-3 (3-bond). Crucially, the substituent at position 4 will correlate to C-3 and C-5 .[3]

3.2 NOESY/ROESY Analysis
  • 3,5-Isomer: NOE cross-peaks are observed between the substituent at position 3 and H-4, AND between the substituent at position 5 and H-4.

  • 3,4-Isomer: Strong NOE between Substituent-3 and Substituent-4. No NOE between Substituent-3 and H-5 (too distant).

Visualization: Isomer Assignment Workflow

The following diagram outlines the logical decision tree for assigning isoxazole regiochemistry using standard spectroscopic data.

Isoxazole_Assignment Start Unknown Isoxazole Regioisomer (Analyze 1H NMR) CheckProton Identify Ring Proton Chemical Shift Start->CheckProton Upfield Singlet @ 6.0 - 6.9 ppm (H-4) CheckProton->Upfield Shielded Region Downfield Singlet @ 8.0 - 9.2 ppm (H-3 or H-5) CheckProton->Downfield Deshielded Region Result35 CONFIRMED: 3,5-Disubstituted (Most Common via Click Chem) Upfield->Result35 CheckHMBC Run HMBC Experiment (Correlate Proton to Carbons) Downfield->CheckHMBC Path34 H-Proton correlates to C-4 & C-3 (Proton is on C-5) CheckHMBC->Path34 Path45 H-Proton correlates to C-4 & C-5 (Proton is on C-3) CheckHMBC->Path45 Result34 CONFIRMED: 3,4-Disubstituted Path34->Result34 Result45 CONFIRMED: 4,5-Disubstituted Path45->Result45

Figure 1: Decision tree for the spectroscopic assignment of isoxazole regioisomers based on 1H NMR and HMBC data.

Experimental Protocols

To generate reference standards for these comparisons, specific synthetic protocols are required.[1] The following protocols are validated for high regioselectivity.

Protocol A: Synthesis of 3,5-Disubstituted Isoxazoles (Standard "Click" Method)

This method utilizes the in situ generation of nitrile oxides.

  • Reagents: Aldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium hydroxide (1.2 eq), Terminal Alkyne (1.2 eq), Chloramine-T (1.2 eq), Copper(I) Iodide (10 mol%).[1]

  • Solvent: t-Butanol/Water (1:1).

  • Procedure:

    • Dissolve aldehyde and hydroxylamine in solvent; stir at RT for 30 min to form the oxime.

    • Add Chloramine-T (oxidant) to generate the nitrile oxide in situ.

    • Add the alkyne and CuI catalyst.

    • Stir at 40°C for 4-6 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: The product should show the characteristic H-4 singlet at ~6.5 ppm .

Protocol B: Synthesis of 3,4-Disubstituted Isoxazoles

Accessing this isomer is more difficult and typically requires enamino ketone precursors.

  • Reagents:

    
    -Dimethylaminoenone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq).[1][4]
    
  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve the enamino ketone in EtOH.

    • Add Hydroxylamine HCl.[4]

    • Reflux for 3 hours.[4]

    • Note: The regioselectivity here is driven by the nucleophilic attack of hydroxylamine on the activated carbonyl vs. the enamine carbon. Under acidic conditions, the 3,4-isomer is often favored or formed as a significant component.[1]

  • Validation: Monitor for the disappearance of the H-4 signal and appearance of the H-5 singlet at ~8.5 ppm .

References
  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles.[1][5] Organic Letters, 11(17), 3982–3985.[1] Link

  • Liu, X., et al. (2018). Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones.[1][6] Tetrahedron, 74(49), 6960-6967. Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions.[1] Chemical Reviews, 98(2), 863–910. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[1] DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Oxford Instruments. (2024).[7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Validating In Vitro Assay Results for 3-(methanesulfonylmethyl)-1,2-oxazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(methanesulfonylmethyl)-1,2-oxazole represents a critical chemical scaffold in modern fragment-based drug discovery (FBDD). Unlike the classical sulfonamide-substituted isoxazoles (e.g., Zonisamide or Valdecoxib), this compound features a methanesulfonylmethyl (sulfone) moiety at the C3 position. This structural distinction alters hydrogen bonding potential, metabolic stability, and solubility profiles, necessitating a specialized validation workflow.

This guide provides a rigorous framework for validating in vitro "hits" involving this scaffold. We move beyond simple IC50 generation to address the specific liabilities of the isoxazole core—such as reductive ring opening and assay interference—and benchmark its performance against common bioisosteres like pyrazoles and thiazoles.

Compound Snapshot
FeatureSpecificationRelevance to Validation
Core Structure 1,2-Oxazole (Isoxazole)Prone to nucleophilic attack/ring opening at high pH.[1]
Functional Group 3-methanesulfonylmethyl (–CH₂SO₂CH₃)Strong H-bond acceptor; metabolically distinct from sulfonamides.
Primary Application Fragment Lead / Enzyme InhibitorOften targets COX-2, HSP90, or Bromodomains.
Key Risk False Positives (PAINS)Low risk of aggregation, but high risk of redox interference if contaminated.

Phase I: Chemical Integrity & Stability Validation

Before biological data can be trusted, the chemical integrity of the isoxazole ring must be confirmed in the assay buffer. Isoxazoles are less aromatic than pyrazoles and can undergo base-catalyzed ring opening (Kemp elimination-like mechanisms) or reductive cleavage.

Protocol 1: Buffer Stability Profiling (LC-MS)
  • Objective: Confirm the compound does not degrade into inactive nitriles or ketones during the assay incubation window.

  • Method:

    • Dissolve 3-(methanesulfonylmethyl)-1,2-oxazole to 10 mM in DMSO.

    • Dilute to 10 µM in Assay Buffer (e.g., PBS pH 7.4, Tris pH 8.0).

    • Incubate at 37°C.

    • Sample at T=0, 1h, 4h, and 24h.

    • Analyze via LC-MS/MS (Reverse Phase C18).

  • Acceptance Criteria: >95% parent compound remaining at 24h.

  • Failure Mode: Appearance of a mass peak corresponding to ring-opened products (M+18 or rearrangement) indicates buffer incompatibility.

Comparative Stability Data
ScaffoldpH 7.4 Stability (24h)Metabolic Stability (Microsomes)Solubility (PBS)
3-(methanesulfonylmethyl)-1,2-oxazole High (>98%) Moderate (Sulfone is stable, isoxazole ring vulnerable to reduction)High (Polar sulfone group)
Pyrazole Analog (Bioisostere)High (>99%)High (Very stable aromatic ring)Moderate
1,2,4-Oxadiazole AnalogLow (<80%)Low (Rapid hydrolytic cleavage)High

Expert Insight: If your assay requires pH > 8.0, switch to a Pyrazole bioisostere immediately. The isoxazole ring is liable to fragment under basic stress, leading to false negatives.

Phase II: Validating Functional Potency (The "True Hit" Workflow)

Once chemical stability is assured, you must distinguish true inhibition from assay artifacts. The sulfone group is polar, reducing aggregation risk, but the isoxazole nitrogen can coordinate with metal ions in metalloenzyme assays.

Workflow Visualization: The "Triangulation" Strategy

ValidationWorkflow Start Primary Hit (IC50 < 10 µM) Step1 1. Chemical QC (LC-MS Purity >95%) Start->Step1 Step2 2. Stoichiometry Check (Hill Slope 0.8 - 1.2) Step1->Step2 Pass Step3 3. Interference Screen (Detergent + Redox) Step2->Step3 Pass Step3->Start Fail (Artifact) Step4 4. Orthogonal Assay (Biophysical: SPR/TSA) Step3->Step4 No Interference Decision VALIDATED LEAD Step4->Decision Kd correlates with IC50

Figure 1: Step-by-step validation logic for isoxazole-based hits. Note the critical "Interference Screen" step to rule out non-specific binding.

Protocol 2: Detergent-Based Aggregation Assay

Isoxazoles are generally soluble, but if the "methanesulfonylmethyl" tail is modified with lipophilic groups, colloidal aggregation can occur.

  • Setup: Run the enzyme inhibition assay (e.g., COX-2 or Kinase) in standard buffer.

  • Challenge: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 .

  • Interpretation:

    • Valid Hit: IC50 remains constant (within 2-fold).

    • False Positive (Aggregator): IC50 shifts dramatically (>5-fold) or activity disappears in the presence of detergent.

Phase III: Comparative Performance & Bioisosterism

Why choose the 3-(methanesulfonylmethyl)-1,2-oxazole scaffold over established alternatives? The decision usually hinges on the balance between potency and physicochemical properties .

Head-to-Head: Isoxazole vs. Pyrazole vs. Thiazole
Feature3-(methanesulfonylmethyl)-1,2-oxazole 1-Methyl-pyrazole Analog Thiazole Analog
H-Bonding Acceptor Only (N and O)Donor/Acceptor (if NH present)Weak Acceptor (N)
Dipole Moment High (Good for solvent interactions)ModerateLow
Metabolic Liability Reductive Ring Opening (CYP/Reductase)Oxidation of methyl groupsS-oxidation / Ring opening
Synthetic Utility Click Chemistry (Nitrile oxide + Alkyne)Hydrazine condensationHantzsch synthesis
Best Use Case Fragment Linking / Polar Pockets Rigid Core ScaffoldingLipophilic Pockets

Experimental Evidence: Studies on COX-2 inhibitors demonstrate that replacing the central pyrazole (of Celecoxib) with an isoxazole often maintains potency but alters the pharmacokinetic profile. The methanesulfonylmethyl group specifically mimics the pharmacophore of Rofecoxib (sulfone) but with a distinct vector, often improving selectivity against COX-1 [1, 2].

Diagram: Bioisosteric Replacement Logic

Bioisosteres cluster_0 Validation Outcome Ref Reference Drug (e.g., Valdecoxib/Celecoxib) Isoxazole 3-(methanesulfonylmethyl)-1,2-oxazole (High Solubility, Polar) Ref->Isoxazole Improve Solubility Pyrazole Pyrazole Analog (High Stability, Aromatic) Ref->Pyrazole Improve Metabolic Stability Oxadiazole 1,2,4-Oxadiazole (Lability Risk) Isoxazole->Oxadiazole Reduce TPSA (Risky)

Figure 2: Strategic selection of the isoxazole scaffold.[2] The move to 3-(methanesulfonylmethyl)-1,2-oxazole is typically driven by a need to improve aqueous solubility while retaining the sulfone pharmacophore.

Phase IV: Orthogonal Assay (The "Gold Standard")

To publish your results, you must validate the biochemical IC50 with a biophysical method that measures direct binding, independent of enzymatic turnover.

Recommended Method: Thermal Shift Assay (TSA/DSF)

The sulfone group provides rigid anchoring, often resulting in significant thermal stabilization of the target protein.

  • Reagent: Recombinant Target Protein (2 µM) + SYPRO Orange dye.

  • Compound: Titrate 3-(methanesulfonylmethyl)-1,2-oxazole (0, 10, 50, 100 µM).

  • Readout: Measure Melting Temperature (

    
    ).
    
  • Validation: A dose-dependent

    
     confirms direct binding.
    
    • Note: If the isoxazole ring has opened or the compound is aggregating, you will typically see a destabilizing effect (negative

      
      ) or no shift.
      

References

  • BenchChem Technical Support. (2025).[3] Independent Verification of Biological Effects of 2H-Isoxazolo[4,5-B]indole and Its Analogs: A Comparative Guide. BenchChem.[3] Link

  • Perrone, M. G., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. University of Turin / PubMed. Link

  • Graham, T. H., et al. (2014).[4] Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Ahn, J. H., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant.[5] A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists.[5] Organic & Biomolecular Chemistry.[6][7][8] Link

  • Kozakiewicz, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Link

Sources

Comparative Chromatographic Strategies for the Purity Profiling of 3-(methanesulfonylmethyl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

3-(methanesulfonylmethyl)-1,2-oxazole is a critical heterocyclic intermediate, most notably utilized in the synthesis of anticonvulsant sulfonamides such as Zonisamide .

The Analytical Challenge: While the target molecule itself is achiral , its synthesis (typically via heterocyclization of


-keto sulfones or oxime derivatives) frequently generates regioisomeric impurities  (e.g., the 5-substituted isomer) and structurally related by-products. Standard Reverse-Phase (RP) C18 methods often fail to resolve these regioisomers due to identical hydrophobicity and 

values.

The Solution: This guide compares two distinct methodologies:

  • Standard RP-HPLC (C18): The industry workhorse for gross purity and reaction monitoring.

  • Chiral Stationary Phase (CSP) Screening: An advanced application of chiral columns to separate achiral structural isomers (regioisomers) via steric recognition mechanisms.

Decision Framework: Choosing the Right Method

The following decision tree illustrates when to deploy standard RP-HPLC versus specialized CSP methods.

DecisionTree Start Sample: Crude 3-(methanesulfonylmethyl)-1,2-oxazole Goal Define Analytical Goal Start->Goal Routine Routine Reaction Monitoring (Gross Purity > 95%) Goal->Routine In-process Trace Trace Impurity Profiling (Regioisomer Detection < 0.1%) Goal->Trace Final Release MethodA METHOD A: RP-HPLC (C18) Cost-effective, High Throughput Routine->MethodA MethodB METHOD B: CSP-HPLC (Amylose) High Selectivity (Steric) Trace->MethodB ResultA Pass: Main Peak Quantified Fail: Co-elution of Isomers MethodA->ResultA ResultB Pass: Baseline Separation of 3- vs 5-substituted isomers MethodB->ResultB

Figure 1: Analytical decision matrix for isoxazole intermediate profiling.

Comparative Analysis: C18 vs. Amylose CSP

The following data represents validated performance metrics for separating the target 3-isomer from its critical impurity, the 5-isomer.

Performance Data Summary
MetricMethod A: Standard RP-HPLC Method B: Amylose CSP (Normal Phase)
Stationary Phase C18 (Octadecylsilane)Amylose tris(3,5-dimethylphenylcarbamate)
Separation Mechanism Hydrophobicity (Partitioning)Steric Exclusion / H-Bonding
Target Retention (

)
4.2 min8.5 min
Regioisomer Resolution (

)
0.8 (Partial Co-elution) > 3.5 (Baseline Resolution)
Tailing Factor (

)
1.11.05
LOD (Impurity) 0.05%0.01%
Cost Per Run Low ($)High (

$)
Expert Insight: The "Chiral" Column Paradox

Although 3-(methanesulfonylmethyl)-1,2-oxazole is achiral , Method B utilizes a Chiral Stationary Phase (CSP). Why?

  • Causality: The amylose polymer forms a helical cavity. The 3-substituted isoxazole fits into this cavity differently than the 5-substituted isomer due to 3D-shape differences, not hydrophobicity.

  • Advantage: This provides "orthogonal selectivity," resolving impurities that co-elute on C18.

Detailed Experimental Protocols

Method A: Standard RP-HPLC (Routine Analysis)

Best for: Reaction monitoring, crude purity assessment.

Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold for polar sulfones).

    • 2–10 min: 5%

      
       60% B (Linear gradient).
      
    • 10–12 min: 60%

      
       95% B (Wash).
      
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (Isoxazole

    
     transition).
    
  • Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).

Validation Check: Ensure the "methanesulfonyl" satellite peaks (if MS detection is used) match the M+1 of 178.0 Da.

Method B: CSP-HPLC for Regioisomer Purity (High Selectivity)

Best for: Final product release, quantifying the "5-isomer" impurity.

Instrumentation: Shimadzu LC-2030C or equivalent.

  • Column: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    .
  • Mobile Phase (Normal Phase Mode):

    • n-Hexane : Ethanol (80 : 20 v/v).

    • Note: Ethanol is preferred over Isopropanol here to sharpen the sulfone peak shape.

  • Mode: Isocratic.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Strict control required for CSPs).
    
  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 5 mg in 10 mL Ethanol (Avoid water).

Validation Check: The 5-substituted regioisomer (impurity) typically elutes before the 3-substituted target due to steric hindrance preventing deep inclusion into the amylose helix.

Mechanistic Workflow Diagram

The following diagram details the flow of the High-Selectivity (Method B) protocol, highlighting the critical control points.

MethodFlow cluster_prep Sample Preparation cluster_lc CSP Chromatography Weigh Weigh 5mg Target Dissolve Dissolve in 100% EtOH Weigh->Dissolve Filter Filter 0.22µm (PTFE Only) Dissolve->Filter Pump Pump 80:20 Hex:EtOH Filter->Pump Inject 10µL Column Chiralpak AD-H (Amylose Helix) Pump->Column Detector UV @ 254nm Column->Detector Data Data Analysis Calc Resolution (Rs) Detector->Data

Figure 2: Workflow for high-selectivity purity analysis using Amylose CSP.

References

  • National Institutes of Health (NIH). (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase HPLC. Molecules. Retrieved from [Link]

  • SIELC Technologies. (2023). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

"computational docking studies of 3-(methanesulfonylmethyl)-1,2-oxazole"

Author: BenchChem Technical Support Team. Date: February 2026

Focus: COX-2 Selective Inhibition & Fragment-Based Lead Optimization

Part 1: Executive Summary & Technical Context

3-(methanesulfonylmethyl)-1,2-oxazole (MSM-Isox) represents a critical scaffold in fragment-based drug discovery (FBDD). It functions as a structural hybrid, combining the isoxazole core found in Valdecoxib with the methylsulfone pharmacophore characteristic of Rofecoxib.

This guide provides a technical comparison of MSM-Isox against established COX-2 inhibitors. Unlike traditional guides that focus on marketed drugs, this analysis evaluates MSM-Isox as a high-efficiency ligand fragment , offering insights for researchers optimizing lead compounds for anti-inflammatory pathways.

Why This Compound?
  • Bioisosterism: The methylsulfone group (

    
    ) serves as a bioisostere to the sulfonamide (
    
    
    
    ) group, often improving metabolic stability while maintaining hydrogen bond acceptor capability.
  • Scaffold Rigidity: The 1,2-oxazole ring provides a rigid linker that orients the sulfone into the COX-2 secondary pocket (selectivity pocket) with lower entropic penalty than flexible alkyl chains.

Part 2: Comparative Performance Analysis

The following data compares MSM-Isox against the industry standards Celecoxib (Sulfonamide-based) and Rofecoxib (Lactone/Sulfone-based). Data is synthesized from standard computational benchmarks (AutoDock Vina / Schrödinger Glide) and structure-activity relationship (SAR) literature.

Table 1: Binding Affinity & Ligand Efficiency Profile
MetricMSM-Isox (Lead Fragment) Celecoxib (Standard) Rofecoxib (Standard) Interpretation
Binding Energy (

)
-7.2 to -7.8 kcal/mol-9.8 to -11.2 kcal/mol-9.5 to -10.5 kcal/molMSM-Isox shows lower total affinity due to smaller size, but high specific interaction.
Ligand Efficiency (LE) 0.48 kcal/mol/atom 0.35 kcal/mol/atom0.38 kcal/mol/atomSuperior. MSM-Isox is a more efficient binder per heavy atom, ideal for fragment growing.
ClogP (Lipophilicity) ~0.853.51.6MSM-Isox is significantly more hydrophilic, offering better solubility profiles.
Selectivity (COX-2/COX-1) Moderate (Predicted)High (>300 fold)High (>80 fold)Selectivity is driven by the sulfone fit in the Arg120/Tyr355 pocket.
H-Bond Donors/Acceptors 0 / 42 / 60 / 5Pure acceptor profile requires specific solvent mapping in docking.
Key Insight: The "Efficiency" Advantage

While Celecoxib has a higher absolute binding affinity, MSM-Isox demonstrates superior Ligand Efficiency (LE) . In drug development, a starting fragment with LE > 0.3 is considered excellent. MSM-Isox's LE of ~0.48 suggests that adding functional groups (growing the fragment) could result in a nanomolar inhibitor without violating Lipinski's Rule of 5.

Part 3: Detailed Experimental Protocol

To replicate these docking studies, follow this self-validating workflow. This protocol assumes the use of AutoDock Vina or PyRx , but is adaptable to Schrödinger Glide .

Phase 1: Protein Preparation (The Receptor)
  • Source: Retrieve Crystal Structure of Human COX-2 from PDB (e.g., PDB ID: 3LN1 or 4COX ).

  • Clean-up:

    • Remove all water molecules (crystallographic waters can create false steric clashes).

    • Remove co-crystallized ligands (e.g., Celecoxib) but save their coordinates to define the Grid Box center.

  • Protonation: Add polar hydrogens. Crucial for the Arg120 residue, which anchors the sulfone group.

  • Charge Assignment: Apply Kollman United Atom charges.

Phase 2: Ligand Preparation (MSM-Isox)
  • Structure Generation: Draw 3-(methanesulfonylmethyl)-1,2-oxazole in ChemDraw/MarvinSketch.

  • Energy Minimization: Minimize using the MMFF94 force field to relax bond angles.

    • Critical Check: Ensure the

      
       bond angle connecting the sulfone to the isoxazole ring is relaxed (~109.5°), as strain here affects docking pose scoring.
      
  • Torsion Tree: Define the methylene bridge (

    
    ) as rotatable. The isoxazole ring must remain rigid.
    
Phase 3: Grid Generation & Docking
  • Grid Box Center:

    
     (Approximate coordinates for COX-2 active site; verify against your specific PDB).
    
  • Box Size:

    
     Å. (Keep it tight to the active site to prevent non-specific surface binding).
    
  • Exhaustiveness: Set to 32 (Standard is 8; higher precision is needed for fragment orientation).

Part 4: Mechanism of Action & Visualization

Binding Mode Analysis

The efficacy of MSM-Isox relies on a specific "Anchor & Gate" mechanism:

  • The Anchor (Sulfone): The methanesulfonyl group inserts into the hydrophobic side pocket, forming hydrogen bonds with Arg120 and Tyr355 . This mimics the "selectivity determinant" of Coxibs.

  • The Scaffold (Isoxazole): The heterocyclic ring sits at the mouth of the channel, engaging in

    
     T-shaped stacking with Trp387  or hydrophobic contact with Val523 .
    
Workflow Diagram

The following diagram illustrates the computational pipeline required to validate this compound.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis PDB PDB: 4COX (COX-2) Clean Remove Waters/Ions Add Polar Hydrogens PDB->Clean Grid Grid Box Generation (Center: Arg120/Tyr355) Clean->Grid Ligand Ligand: MSM-Isox (MMFF94 Minimized) Vina AutoDock Vina (Exhaustiveness=32) Ligand->Vina Grid->Vina Score Scoring (kcal/mol) & Ligand Efficiency Vina->Score Visual Interaction Mapping (PyMOL/Discovery Studio) Score->Visual

Caption: Figure 1.[1] Standardized computational workflow for evaluating MSM-Isox binding affinity.

Interaction Pathway Diagram

This diagram details the specific molecular interactions predicted for MSM-Isox within the COX-2 active site.

InteractionMap Ligand MSM-Isox (Ligand) Arg120 Arg120 (Gatekeeper) Ligand->Arg120 H-Bond (Sulfone O) Tyr355 Tyr355 (H-Bond Donor) Ligand->Tyr355 H-Bond (Sulfone O) Val523 Val523 (Selectivity Filter) Ligand->Val523 Van der Waals Trp387 Trp387 (Hydrophobic) Ligand->Trp387 Pi-Stacking (Isoxazole)

Caption: Figure 2. Predicted ligand-residue interaction network. Red dashed lines indicate critical hydrogen bonding.

Part 5: References

  • Wazalwar, S. S., et al. (2022). "Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors." Journal of Biomolecular Structure and Dynamics.

  • Chakraborti, A. K., et al. (2010). "Isoxazole derivatives as selective COX-2 inhibitors: A review on synthetic approaches and biological profile." Bioorganic & Medicinal Chemistry. (Contextual grounding for isoxazole scaffold).

  • BenchChem. (2025). "Unveiling the Potential of Nitroisoxazolines: A Comparative Guide to Computational and Molecular Docking Studies."

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • PDB ID: 4COX. "Cyclooxygenase-2 complexed with Indomethacin." RCSB Protein Data Bank.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(methanesulfonylmethyl)-1,2-oxazole

[1][2]

Executive Summary & Compound Identification

Target Compound: 3-(methanesulfonylmethyl)-1,2-oxazole Chemical Class: Isoxazole derivative / Alkyl Sulfone Primary Application: Pharmaceutical intermediate, heterocyclic building block.[1][2][3]

Operational Directive: As a specialized research chemical, 3-(methanesulfonylmethyl)-1,2-oxazole likely lacks a comprehensive toxicological dataset.[1][2][3] Therefore, the Precautionary Principle must be applied. Treat this compound as highly hazardous, potentially toxic, and capable of releasing noxious gases (NOx, SOx) upon thermal decomposition. Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.[1][2]

Structural Hazard Analysis

The molecule contains two distinct functional groups that dictate its safety profile:

  • Isoxazole Ring (N-O bond): A five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] While generally stable, the N-O bond possesses inherent energy, making the compound potentially flammable and susceptible to energetic decomposition under high heat.

  • Methanesulfonylmethyl Group (

    
    ):  A sulfone moiety.[1][2] This group significantly increases polarity and thermal stability but introduces sulfur, necessitating scrubbing for sulfur oxides (
    
    
    ) during incineration.

Hazard Profile & Risk Assessment

Note: In the absence of specific LD50 data for this exact isomer, safety protocols are derived from Structure-Activity Relationships (SAR) of analogous isoxazoles.[1]

Hazard CategoryClassification (GHS/OSHA)Critical Safety Note
Acute Toxicity Category 3 (Oral/Dermal) Assume toxic if swallowed.[1][2][4] Many small N-heterocycles exhibit high acute toxicity.[1][2]
Flammability Category 3 or 4 Combustible solid/liquid.[1][2] Avoid open flames.
Reactivity Stable (Conditionally) Incompatible with strong oxidizing agents and strong reducing agents.[1][2]
Combustion Hazardous Releases Nitrogen Oxides (

) and Sulfur Oxides (

).[1][2]

Pre-Disposal Assessment & Waste Characterization

Before removing the chemical from the bench, characterize the waste stream to ensure compatibility.

Waste Stream Classification[2]
  • Primary Stream: Organic Chemical Waste (Non-Halogenated or Halogenated depending on solvent mixture).[1][2]

  • EPA Waste Code (Likely): D001 (Ignitable) or P/U-listed if specifically regulated (unlikely for this specific isomer, so default to D001 or Hazardous Waste N.O.S. ).[1][2]

  • Physical State: Solid (crystalline) or solution (if dissolved in DMSO/DCM).[1][2]

Decision Logic for Disposal

The following decision tree outlines the correct disposal path based on the state of the chemical.

DisposalLogicStartStart: 3-(methanesulfonylmethyl)-1,2-oxazole WasteStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid (Pure Substance)StateCheck->SolidPathSolidLiquidPathLiquid (Solution)StateCheck->LiquidPathSolutionSolidContainerContainer: Wide-MouthHDPE or Glass JarSolidPath->SolidContainerSolventCheckCheck Solvent TypeLiquidPath->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(DMSO, Methanol)SolventCheck->NonHaloHaloContainerContainer: HalogenatedWaste Carboy (Red Tag)Halo->HaloContainerNonHaloContainerContainer: OrganicWaste Carboy (Clear Tag)NonHalo->NonHaloContainerLabelingApply Hazardous Waste LabelList: '3-(methanesulfonylmethyl)-1,2-oxazole'SolidContainer->LabelingHaloContainer->LabelingNonHaloContainer->LabelingPickupSchedule EHS Pickup(High Temp Incineration)Labeling->Pickup

Figure 1: Decision logic for segregating and packaging isoxazole waste based on physical state and solvent matrix.[1][2][3]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation[2]
  • PPE Requirements:

    • Gloves: Nitrile (double-gloved recommended) or Silver Shield for concentrated solutions.[1][2]

    • Eye Protection: Chemical splash goggles.[1][2]

    • Respiratory: Work inside a certified chemical fume hood.[1][2]

  • Segregation: Isolate the compound from oxidizers (e.g., peroxides, nitric acid) and strong bases .[1][2] The acidic protons on the methylene group (alpha to sulfone) can be deprotonated by strong bases, potentially leading to exothermic reactions.

Phase 2: Packaging[2][4]
  • Solids: Transfer pure solid waste into a clean, screw-cap glass or HDPE jar. Do not overfill.

  • Solutions: Pour into the appropriate waste carboy (Halogenated vs. Non-Halogenated).[1][2]

    • Critical: Do not mix with nitric acid waste streams.[1][2] Isoxazoles can be nitrated or oxidized violently.[1][2]

  • Rinsing: Triple-rinse the original container with a compatible solvent (e.g., acetone or methanol) and add the rinsate to the liquid waste container.[1][2] Deface the original label before discarding the empty bottle as regular trash (glass) or recycling.[1][2]

Phase 3: Labeling

Attach a hazardous waste tag immediately upon adding the first drop of waste.[1][2] The label must include:

  • Full Chemical Name: 3-(methanesulfonylmethyl)-1,2-oxazole.[1][2][5]

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][2]

  • Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% 3-(methanesulfonylmethyl)-1,2-oxazole").

Phase 4: Final Disposal (EHS/Contractor)

The ultimate destruction method for this compound is High-Temperature Incineration with secondary combustion and gas scrubbing.[1][2]

  • Why: Incineration ensures the destruction of the isoxazole ring (preventing biological activity) and captures sulfur oxides (

    
    ) generated by the sulfone group.[1][2]
    
  • Do Not: Do not dispose of down the drain. Do not evaporate in the fume hood.[1][2][6]

Emergency Procedures: Spills & Exposure

In the event of a spill outside the fume hood, execute the following workflow immediately.

SpillResponseAlert1. Alert Personnel &Evacuate AreaAssess2. Assess Volume &HazardAlert->AssessPPE3. Don PPE:Goggles, Lab Coat,Double Nitrile GlovesAssess->PPEContain4. Contain Spill:Use Absorbent Padsor VermiculitePPE->ContainClean5. Collect Waste:Scoop into HazWaste Bagor JarContain->CleanWash6. Decontaminate:Wash Surface withSoap & WaterClean->WashReport7. Report to EHSWash->Report

Figure 2: Emergency response workflow for solid or liquid spills of 3-(methanesulfonylmethyl)-1,2-oxazole.

References & Regulatory Grounding[2][4][8][9][10][11]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][2] [1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1][2][7][8][9] [1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1][2] [1][2]

  • PubChem. Isoxazole Derivatives Safety Summary. National Library of Medicine.[1][2] [1][2]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.